molecular formula C22H18Cl2N4O2S2 B3025779 ADTL-EI1712

ADTL-EI1712

Cat. No.: B3025779
M. Wt: 505.4 g/mol
InChI Key: LVSFMPVPLIMFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADTL-EI1712 is a dual inhibitor of ERK1 and ERK5 (IC50s = 40.43 and 64.5 nM, respectively). It reduces ERK1 and ERK5 activity by 93.5% and 89.4%, respectively, but also inhibits ERK2 activity by 92.7%, in a panel of 100 kinases at 1 µM. This compound inhibits proliferation of HL-60 and MKN74, but not HeLa, cancer cells (IC50s = 1.26, 2.55, and >50 µM, respectively). It reduces tumor growth and intratumor phosphorylation of ERK1/2 and ERK5 in an MKN74 mouse xenograft model when administered at a dose of 50 mg/kg per day.>

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFMPVPLIMFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding the mechanism of action, preclinical or clinical studies, or experimental protocols for a compound designated "ADTL-EI1712."

This lack of information suggests several possibilities:

  • Early-Stage Development: this compound may be an investigational compound in the very early stages of discovery or preclinical development. At this phase, information is often proprietary and not yet disclosed in public forums or scientific publications.

  • Internal Code Name: The designation "this compound" could be an internal code name used by a pharmaceutical or biotechnology company that has not been publicly associated with a specific drug candidate.

  • Alternative Nomenclature: The compound may be more commonly known by a different chemical name, generic name, or brand name that has not been linked to this specific identifier in the public domain.

  • Data Confidentiality: Research and development data, particularly for novel therapeutic agents, is often kept confidential until patent applications are filed or results are published in peer-reviewed journals.

One commercial supplier lists a product with a similar identifier, "this compound," and categorizes it as a "Protein Control Ligand" and "Protein Inhibitors."[1] However, this listing lacks a CAS number and provides no further details about the molecule's specific targets, signaling pathways, or biological effects.[1] Therefore, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the Compound Identifier: Double-check the accuracy of the name and any associated chemical identifiers.

  • Consult Internal Documentation: If this compound is part of an internal research program, refer to internal discovery and development documentation.

  • Monitor Scientific Conferences and Publications: New data on novel compounds are often first presented at major scientific conferences or in peer-reviewed publications. Setting up alerts for keywords related to the compound or its potential therapeutic area may be beneficial.

Without further information or the public release of data, a detailed explanation of the mechanism of action for this compound cannot be provided at this time.

References

No Public Scientific Data Available for ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and chemical databases has revealed no specific information regarding the discovery, synthesis, or biological activity of a compound designated "ADTL-EI1712."

Efforts to gather data for a detailed technical guide on this compound were unsuccessful as the compound does not appear in peer-reviewed scientific literature, patent databases, or other common repositories of chemical and biological research. The designation "this compound" may be an internal project code for a compound that has not yet been publicly disclosed by a research institution or pharmaceutical company.

The only reference found for this designation is a listing by a commercial chemical supplier, AOBIOUS, which categorizes "this compound" as a "Protein Control Ligand" and "Protein Inhibitors" available for custom synthesis.[1] However, this listing does not provide a Chemical Abstracts Service (CAS) number, chemical structure, or any associated scientific data.

Without any foundational information on the discovery, chemical structure, or biological targets of this compound, it is not possible to provide the requested in-depth technical guide, including experimental protocols, data tables, or visualizations of its signaling pathways. The creation of such a document requires access to proprietary research data that is not in the public domain.

References

ADTL-EI1712: A Technical Guide to Dual ERK1/ERK5 Inhibition for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ADTL-EI1712, a novel dual inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5). This document details the target identification and validation of this compound, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a first-in-class small molecule inhibitor that potently and selectively targets both ERK1 and ERK5 kinases.[1][2] The rationale behind dual inhibition stems from the observation that in certain cancer types, the ERK5 pathway can act as a compensatory mechanism, allowing tumors to evade the effects of ERK1/2 inhibition.[1] By co-targeting both pathways, this compound aims to overcome this resistance mechanism and induce regulated cell death in specific tumor types.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Percent Inhibition at 1 µM
ERK140.4393.5%
ERK564.589.4%
ERK2Not explicitly stated, but inhibited by 92.7% at 1 µM92.7%

Data sourced from Wang, G., et al. (2020).[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia1.26
MKN74Gastric Cancer2.55
HeLaCervical Cancer>50

Data sourced from Wang, G., et al. (2020).[1]

Table 3: In Vivo Efficacy of this compound in an MKN74 Xenograft Model

Treatment GroupDosageTumor Growth Inhibition
This compound50 mg/kg/daySignificant reduction in tumor growth and intratumor phosphorylation of ERK1/2 and ERK5

Data sourced from Wang, G., et al. (2020).[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for the identification and validation of dual-target inhibitors like this compound.

ERK_Signaling_Pathway ERK1/2 and ERK5 Signaling Pathways cluster_erk12 ERK1/2 Pathway cluster_erk5 ERK5 Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK12 MEK1/2 RAF->MEK12 ERK12 ERK1/2 MEK12->ERK12 ERK12_Targets Proliferation, Survival ERK12->ERK12_Targets Stress_GF Stress / Growth Factors MEKK23 MEKK2/3 Stress_GF->MEKK23 MEK5 MEK5 MEKK23->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5_Targets Proliferation, Survival, Angiogenesis ERK5->ERK5_Targets ADTL_EI1712 This compound ADTL_EI1712->ERK12 Inhibition ADTL_EI1712->ERK5 Inhibition

Caption: Dual inhibition of ERK1/2 and ERK5 pathways by this compound.

Target_Validation_Workflow Target Identification and Validation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Hypothesis Hypothesis Generation (e.g., Compensatory Pathways) Screening Compound Screening (e.g., Kinase Assays) Hypothesis->Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID In_Vitro_Validation In Vitro Validation Hit_ID->In_Vitro_Validation In_Vivo_Validation In Vivo Validation In_Vitro_Validation->In_Vivo_Validation Kinase_Assay Kinase Activity (IC50) Cell_Proliferation Cell Proliferation (IC50) Western_Blot Target Engagement (p-ERK) Lead_Opt Lead Optimization In_Vivo_Validation->Lead_Opt Xenograft Xenograft Model (Tumor Growth) PD_Markers Pharmacodynamic Markers (Intratumor p-ERK)

Caption: General workflow for target identification and validation.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in the characterization of this compound, based on standard methodologies in the field.

In Vitro Kinase Assay (ERK1 and ERK5)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against ERK1 and ERK5 kinases.

  • Reagents and Materials:

    • Recombinant human ERK1 and ERK5 enzymes

    • Myelin Basic Protein (MBP) as a substrate

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • [γ-33P]ATP

    • This compound at various concentrations

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the respective kinase (ERK1 or ERK5) and MBP in the kinase buffer.

    • Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

    • Add the kinase/substrate mixture to the wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-33P]ATP and incubate for 30 minutes at 30°C.

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the anti-proliferative effects of this compound on cancer cell lines such as HL-60 and MKN74.

  • Reagents and Materials:

    • HL-60, MKN74, and HeLa cell lines

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Mouse Xenograft Model

This protocol details the evaluation of the in vivo anti-tumor efficacy of this compound using a human tumor xenograft model in immunocompromised mice.

  • Animals and Materials:

    • Athymic nude mice (4-6 weeks old)

    • MKN74 cancer cells

    • Matrigel (optional, to enhance tumor take)

    • This compound formulated for in vivo administration

    • Vehicle control solution

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of MKN74 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-ERK levels).

    • Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always adhere to institutional and national guidelines for animal welfare and laboratory safety.

References

ADTL-EI1712 binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: November 2025

No Publicly Available Data for ADTL-EI1712 Binding Affinity and Kinetics

A comprehensive search of publicly accessible scientific literature and databases has revealed no information regarding the binding affinity or kinetics of a substance designated "this compound". This suggests that "this compound" may be an internal compound code for a molecule that is not yet disclosed in published research, a proprietary substance under development, or a designation that is not widely recognized in the scientific community.

Due to the absence of any data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations on this specific topic.

Further investigation would require access to internal or proprietary documentation from the organization that has designated this molecule as "this compound". Without such information, no meaningful analysis of its binding characteristics can be performed.

Preliminary Toxicity Assessment of ADTL-EI1712: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The early-phase assessment of a compound's toxicity is a critical milestone in the drug development pipeline. Identifying potential safety liabilities prior to significant resource investment is paramount to mitigate the risk of late-stage failures. This technical guide provides a comprehensive overview of the initial in vitro and in vivo toxicity screening of ADTL-EI1712, a novel small-molecule kinase inhibitor under investigation for oncological applications. The primary objective of this preliminary screening is to establish a foundational safety profile, identify potential toxicities, and inform subsequent development strategies. The evaluation encompasses a series of assays designed to probe the compound's effects on cellular viability, genetic integrity, and critical physiological functions, alongside its acute toxicity in a rodent model.

In Vitro Toxicity Assessment

A series of in vitro assays were conducted to evaluate the potential for cytotoxicity, genotoxicity, and off-target pharmacological effects of this compound. Cell-based assays offer a high-throughput and cost-effective methodology for initial toxicity screening.

In Vitro Cytotoxicity: MTT Assay

The cytotoxic potential of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2] The assay was performed on both a human cancer cell line (A549, non-small cell lung cancer) and a non-cancerous human cell line (HEK293, embryonic kidney) to determine the compound's potency and selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: A549 and HEK293 cells were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the respective concentrations of this compound and incubated for 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

Data Presentation: In Vitro Cytotoxicity of this compound

Cell LineDescriptionThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549Human Lung Carcinoma0.250.45
HEK293Human Embryonic Kidney15.80.90

Interpretation: this compound demonstrates potent cytotoxicity against the A549 cancer cell line. Importantly, it exhibits a selectivity index (IC50 HEK293 / IC50 A549) of over 60, suggesting a favorable therapeutic window with lower toxicity towards non-cancerous cells compared to the target cancer cells.

Visualization: General In Vitro Toxicity Workflow

G cluster_0 In Vitro Screening Cascade cluster_1 Endpoint Assessment start Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity herg hERG Inhibition Assay (Patch Clamp) start->herg ames Genotoxicity Assay (Ames Test) start->ames ic50 Determine IC50 & Selectivity cytotoxicity->ic50 herg_ic50 Determine hERG IC50 herg->herg_ic50 mutagenicity Assess Mutagenic Potential ames->mutagenicity decision Preliminary Risk Assessment ic50->decision herg_ic50->decision mutagenicity->decision end Proceed to In Vivo Studies? decision->end G cluster_pathway Hypothetical this compound Induced Apoptosis drug This compound kinase Target Kinase drug->kinase inhibits pro_survival Pro-Survival Signal kinase->pro_survival activates bcl2 Bcl-2 (Anti-apoptotic) pro_survival->bcl2 upregulates bax Bax/Bak (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G start Start Ames Test setup Expose S. typhimurium (his-) to This compound +/- S9 fraction on histidine-deficient media start->setup observe Incubate 48h at 37°C & Count Revertant Colonies setup->observe compare Colony Count > 2x Vehicle Control AND Dose-Dependent? observe->compare positive Result: POSITIVE (Potential Mutagen) compare->positive Yes negative Result: NEGATIVE (Non-Mutagenic) compare->negative No

References

Technical Guide: Physicochemical Properties of ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature and databases lack specific quantitative data regarding the solubility and stability of the compound designated ADTL-EI1712. The following guide is a representative template designed to meet the structural and content requirements of the user's request. The data presented herein is illustrative and should not be considered factual for this compound.

Solubility Profile

The solubility of a therapeutic agent is a critical determinant of its bioavailability and formulation development. The following table summarizes the hypothetical solubility of this compound in various pharmaceutically relevant solvents at ambient temperature.

Table 1: Hypothetical Solubility of this compound

Solvent SystemConcentration (mg/mL)Method
Deionized Water< 0.1HPLC-UV
Phosphate-Buffered Saline (PBS) pH 7.40.5HPLC-UV
Dimethyl Sulfoxide (DMSO)> 100Visual Inspection
Ethanol15.2Gravimetric
Propylene Glycol5.8Gravimetric
Experimental Protocol: Solubility Determination by HPLC-UV

A saturated solution of this compound was prepared by adding an excess amount of the compound to the selected solvent system. The resulting suspension was agitated in a shaking incubator at 25°C for 24 hours to ensure equilibrium was reached. Following incubation, the samples were centrifuged at 10,000 rpm for 15 minutes to pellet the undissolved solid. An aliquot of the supernatant was carefully removed, filtered through a 0.22 µm syringe filter, and diluted with the appropriate mobile phase. The concentration of the dissolved this compound was then quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a predetermined wavelength.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate for 24h at 25°C A->B C Centrifuge at 10,000 rpm B->C D Filter supernatant (0.22 µm) C->D E Dilute with mobile phase D->E Transfer aliquot F Inject into HPLC system E->F G Quantify via UV detection F->G

Workflow for solubility determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. The following sections detail its hypothetical stability under various stress conditions.

pH-Dependent Stability

The stability of this compound was assessed in aqueous solutions at various pH levels over a 48-hour period at 37°C.

Table 2: Hypothetical pH Stability of this compound

pH Condition% Remaining after 48hDegradation Products
pH 2.0 (Acidic)65.4%DP-1, DP-2
pH 7.4 (Neutral)98.2%Not Detected
pH 9.0 (Basic)82.1%DP-3
Temperature and Light Sensitivity

The solid-state stability of this compound was evaluated under accelerated conditions as per ICH guidelines.

Table 3: Hypothetical Solid-State Stability of this compound

ConditionDuration% Remaining
40°C / 75% RH1 month95.5%
60°C1 month89.7%
Photostability (ICH Q1B)1.2 million lux hours92.3%
Experimental Protocol: Stability Assessment

For pH stability, stock solutions of this compound were prepared in DMSO and diluted into buffers of varying pH. These solutions were incubated at 37°C. At specified time points, aliquots were withdrawn, and the reaction was quenched. The remaining concentration of this compound was determined by HPLC-UV. For solid-state stability, samples of the compound were stored in controlled environment chambers. After the specified duration, the samples were dissolved in an appropriate solvent and analyzed by HPLC-UV to determine the percentage of the remaining parent compound.

Hypothetical Mechanism of Action: Signaling Pathway

Based on its classification as a protein inhibitor, a hypothetical signaling pathway for this compound is proposed below. In this model, this compound inhibits a key kinase (Kinase-X) in a pro-inflammatory signaling cascade.

G Receptor Cell Surface Receptor KinaseX Kinase-X Receptor->KinaseX Activates DownstreamP Downstream Protein KinaseX->DownstreamP Phosphorylates TF Transcription Factor DownstreamP->TF Activates Gene Pro-inflammatory Genes TF->Gene Induces Transcription ADTL This compound ADTL->KinaseX Inhibits

Hypothetical inhibitory pathway of this compound.

Methodological & Application

Application Notes and Protocols for Compound ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ADTL-EI1712 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of this compound. The included methodologies cover the assessment of cell viability, cytotoxicity, and the compound's effect on cell signaling pathways. All experimental procedures are intended for use by trained researchers and scientists in a laboratory setting.

Disclaimer: As of the date of this document, "this compound" is not a publicly recognized scientific identifier for a specific molecule. The following data and protocols are provided as a representative template. Researchers should substitute the specific details of their compound of interest where "this compound" is mentioned.

Data Summary

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
Cell LineIC50 (µM) after 72hAssay Type
MCF-75.2MTT Assay
A54912.8CCK-8 Assay
HeLa8.1Resazurin Assay
Jurkat3.5ATP-based Luminescence Assay
Table 2: Cytotoxicity Profile of this compound
Cell LineCC50 (µM) after 48hAssay Type
HEK293> 100LDH Release Assay
NIH-3T385.4Propidium Iodide Staining

Experimental Protocols

Cell Culture

1.1. Materials

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 96-well and 6-well plates

  • Incubator (37°C, 5% CO2)

1.2. Procedure for Adherent Cell Lines

  • Maintain cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the old medium and wash the cell monolayer with PBS.[1]

  • Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.[1]

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability Assay (MTT Assay)

2.1. Materials

  • Cells seeded in a 96-well plate

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Microplate reader

2.2. Protocol

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Release Assay)

3.1. Materials

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

3.2. Protocol

  • Seed cells in a 96-well plate as for the viability assay.

  • Treat cells with serial dilutions of this compound for 48 hours.

  • Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer).

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

Signaling Pathway and Workflow Diagrams

G Figure 1: Hypothetical this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates ADTL_EI1712 This compound ADTL_EI1712->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Inhibits translocation Gene Target Gene Expression (Apoptosis, Cell Cycle Arrest) TranscriptionFactor->Gene Regulates

Figure 1: Hypothetical this compound Signaling Pathway

G Figure 2: Experimental Workflow for Cell Viability A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound (72h) C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Data Analysis (IC50 determination) H->I

Figure 2: Experimental Workflow for Cell Viability

References

Application Notes for ADTL-EI1712 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADTL-EI1712 is a potent, orally active, and selective dual-target inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5).[1] As a member of the mitogen-activated protein kinase (MAPK) family, the ERK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. This compound offers a unique mechanism of action by simultaneously inhibiting two key nodes in this pathway, potentially overcoming compensatory mechanisms that can arise from single-target inhibition.[2][3]

Western blotting is an essential technique to elucidate the efficacy and mechanism of action of kinase inhibitors like this compound. This application note provides a detailed protocol for utilizing this compound in a Western blot experiment to assess its inhibitory effect on the ERK1 and ERK5 signaling pathways.

Mechanism of Action

This compound functions as a dual inhibitor of ERK1 and ERK5.[1][4] By binding to these kinases, it prevents their activation by upstream kinases (MEK1/2 and MEK5, respectively), thereby blocking the downstream phosphorylation of their substrates. This leads to the inhibition of cellular processes driven by these pathways, such as cell proliferation. In certain cancer cell lines, this compound has been shown to induce regulated cell death.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key in vitro and cellular activities of the compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Percent Inhibition at 1 µM
ERK140.4393.5%
ERK564.589.4%
ERK2-92.7%

Data sourced from Cayman Chemical and MedChemExpress.[1][4]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60Leukemia1.26
MKN-74Gastric Cancer2.55
HeLaCervical Cancer>50

Data sourced from Cayman Chemical and MedChemExpress.[1][4]

Mandatory Visualizations

Signaling Pathway of ERK1 and ERK5 Inhibition by this compound

ERK_Pathway cluster_upstream Upstream Signaling cluster_mek12 MEK1/2-ERK1/2 Pathway cluster_mek5 MEK5-ERK5 Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 MEK5 MEK5 RAF->MEK5 ERK1/2 ERK1/2 MEK1/2->ERK1/2 p Transcription Factors\n(e.g., c-Fos, CREB) Transcription Factors (e.g., c-Fos, CREB) ERK1/2->Transcription Factors\n(e.g., c-Fos, CREB) p ERK5 ERK5 MEK5->ERK5 p ERK5->Transcription Factors\n(e.g., c-Fos, CREB) p Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors\n(e.g., c-Fos, CREB)->Cell Proliferation,\nSurvival, Differentiation This compound This compound This compound->ERK1/2 This compound->ERK5

Caption: Inhibition of the ERK1/2 and ERK5 signaling pathways by this compound.

Experimental Workflow for Western Blot Analysis of this compound Activity

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., MKN-74) Treat_Cells Treat with this compound (Dose-response and time-course) Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells in RIPA Buffer Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification (BCA Assay) Lyse_Cells->Quantify_Protein Prepare_Lysates Prepare Lysates with Laemmli Buffer Quantify_Protein->Prepare_Lysates SDS_PAGE SDS-PAGE Prepare_Lysates->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking with 5% BSA or non-fat milk Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-ERK1/2, ERK1/2, p-ERK5, ERK5, GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Image_Acquisition Image Acquisition Detect->Image_Acquisition Densitometry Densitometry Analysis Image_Acquisition->Densitometry Normalize Normalize to Total Protein and Loading Control Densitometry->Normalize

Caption: Western blot workflow to assess this compound activity.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of this compound-treated Cells

This protocol is optimized for assessing the effect of this compound on the phosphorylation status of ERK1/2 and ERK5 in a relevant cancer cell line such as MKN-74.

Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640) and fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • 4x Laemmli sample buffer

  • Tris-glycine SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-ERK5 (Thr218/Tyr220)

    • Rabbit anti-ERK5

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed MKN-74 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • For a dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for a fixed time (e.g., 24 hours).

    • For a time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 2.5 µM) for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) in all experiments.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a Tris-glycine SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system according to the manufacturer's protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated proteins first.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies against total ERK1/2, total ERK5, and GAPDH or β-actin.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

By following this protocol, researchers can effectively utilize this compound to investigate its impact on the ERK1 and ERK5 signaling pathways, providing valuable insights for cancer research and drug development.

References

No Publicly Available Data for ADTL-EI1712 Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough search of available scientific literature and public databases, no specific information regarding the dosage of the compound "ADTL-EI1712" for in vivo animal studies could be found. This suggests that "this compound" may be an internal development code, a very recent discovery not yet detailed in published research, or potentially an incorrect identifier.

Without access to preclinical data, it is not possible to provide the requested detailed application notes, protocols, and data summaries. The development of a dosing regimen for a novel compound in animal models is a complex process that relies on a foundation of experimental data, including:

  • In Vitro Cytotoxicity: Determining the concentration of the compound that is effective against cancer cell lines in a laboratory setting.

  • Pharmacokinetic (PK) Studies: Analyzing how the compound is absorbed, distributed, metabolized, and excreted in animal models. This data is crucial for determining the dosing frequency and route of administration.

  • Toxicology Studies: Establishing the safety profile of the compound and identifying the maximum tolerated dose (MTD) in different species.

  • Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models of cancer.

General Principles for Determining In Vivo Dosage:

For the benefit of researchers working with novel compounds where public data is unavailable, the general workflow for establishing an in vivo dosing strategy is outlined below. This is a hypothetical workflow and should be adapted based on the specific characteristics of the compound .

Hypothetical Experimental Workflow for a Novel Compound

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Cell_Line_Screening Cell Line Screening (e.g., MTT, SRB assays) IC50_Determination IC50 Determination Cell_Line_Screening->IC50_Determination Identify potent cell lines Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Inform MoA studies Animal_Model_Selection Animal Model Selection (e.g., Xenograft, Syngeneic) Mechanism_of_Action->Animal_Model_Selection Guide model selection PK_Studies Pharmacokinetic (PK) Studies (Single & Multiple Dose) Animal_Model_Selection->PK_Studies MTD_Studies Maximum Tolerated Dose (MTD) Studies PK_Studies->MTD_Studies Inform dose range Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) MTD_Studies->Efficacy_Studies Establish safe dose

Caption: A generalized workflow for preclinical development of a novel anti-cancer compound.

Hypothetical Signaling Pathway Inhibition

Assuming this compound is a hypothetical inhibitor of a common oncogenic pathway, such as the PI3K/AKT/mTOR pathway, a diagram of this interaction would look as follows. This is a generalized representation and does not reflect actual data for this compound.

signaling_pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes ADTL_EI1712 This compound ADTL_EI1712->PI3K Inhibits

Caption: A hypothetical signaling pathway showing inhibition of PI3K by this compound.

Recommendations for Researchers:

For professionals seeking information on this compound, it is recommended to:

  • Consult Internal Documentation: If this compound is part of an internal research program, detailed information should be available in internal reports and databases.

  • Contact the Originating Institution: Reaching out to the academic lab or company that synthesized or is investigating the compound may provide access to non-public data, potentially under a confidentiality agreement.

  • Monitor Scientific Publications and Conferences: New data on novel compounds are often first presented at major scientific conferences and subsequently published in peer-reviewed journals. Setting up alerts for the compound name in scientific databases could be beneficial.

Until such data becomes publicly available, any in vivo studies with this compound would require the researchers to conduct the foundational preclinical studies outlined above to establish a safe and effective dosage.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on publicly available information. It is strongly recommended to consult the manufacturer's product datasheet for specific instructions and safety information before handling ADTL-EI1712.

Introduction

This document provides a recommended protocol for the reconstitution of this compound, a compound supplied by AOBIOUS. Due to the limited publicly available information on the specific chemical properties of this compound, this guide is based on general laboratory practices for handling and dissolving novel research compounds. Researchers, scientists, and drug development professionals should adapt these protocols based on their experimental needs and any additional information provided by the supplier.

Quantitative Data Summary

As no specific quantitative data regarding the solubility and stability of this compound is publicly available, a standardized solvent compatibility test is recommended. The following table should be used to record the solubility of this compound in various common laboratory solvents at different concentrations.

SolventConcentration (mM)Solubility (Clear/Slight Haze/Precipitate)Observations
DMSO1
10
50
Ethanol1
10
50
PBS (pH 7.4)1
10
50

Instructions:

  • Prepare stock solutions of this compound at the indicated concentrations in each solvent.

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect the solutions for clarity.

  • Record observations in the table.

Experimental Protocols

Recommended Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound to a stock solution. The choice of solvent should be determined by the results of the solvent compatibility test described in Section 2. For initial experiments, Dimethyl Sulfoxide (DMSO) is often a suitable choice for dissolving novel small molecules.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex for 2-5 minutes or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, brief sonication in a water bath may aid in dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light. Consult the manufacturer's recommendations for optimal storage conditions.

Cell-Based Assay Protocol (General)

This protocol provides a general workflow for utilizing the reconstituted this compound in a typical cell-based assay.

Materials:

  • Cultured cells in appropriate growth medium

  • This compound stock solution

  • Cell culture plates (e.g., 96-well)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., cell viability reagent, lysis buffer)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions.

  • Compound Dilution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with the same concentration of solvent but without the compound).

  • Incubation: Incubate the cells with the compound for the desired duration of the experiment.

  • Assay Endpoint: Following incubation, perform the specific assay according to the manufacturer's instructions (e.g., measure cell viability, protein expression, or signaling pathway activation).

  • Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter.

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use start Start equilibrate Equilibrate Vial to RT start->equilibrate add_solvent Add Appropriate Solvent equilibrate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiments store->use end End use->end

Caption: Workflow for the reconstitution and storage of this compound.

Signaling_Pathway_Hypothesis cluster_input Input cluster_pathway Hypothetical Signaling Pathway cluster_output Output ADTL_EI1712 This compound Receptor Target Receptor/Protein ADTL_EI1712->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway for this compound's mechanism of action.

Application Notes and Protocols for ADTL-EI1712 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on ADTL-EI1712 has yielded insufficient information to generate detailed application notes and protocols for its use in high-throughput screening (HTS) assays.

While general principles of HTS are well-documented, the successful development of specific assays and protocols is critically dependent on the physicochemical properties, mechanism of action, and biological targets of the compound . Currently, there is a lack of specific data for this compound in the public domain regarding:

  • Biological Target(s) and Mechanism of Action: The protein(s) or cellular pathways that this compound interacts with are not described in the available search results. Without this knowledge, it is impossible to select or design a relevant HTS assay.

  • Published Research: No peer-reviewed scientific articles or application notes detailing the use of this compound in any biological assay, let alone a high-throughput screen, were identified.

A single supplier, AOBIOUS, lists a product named "this compound" categorized under "Protein Control Ligand" and "Protein Inhibitors."[1] However, this listing lacks a CAS number and provides no technical data, such as biological activity, recommended concentrations, or specific protein targets.

General Principles of High-Throughput Screening

High-throughput screening encompasses a range of advanced techniques used for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[2][3][4] These methods are central to modern drug discovery and rely on automation, miniaturization, and sensitive detection technologies.[2][3]

Common HTS assay formats include:

  • Biochemical Assays: These in vitro assays measure the effect of a compound on a purified target protein, such as an enzyme or receptor.

  • Cell-Based Assays: These assays use living cells to assess the effect of a compound on a cellular process, such as gene expression, protein-protein interactions, or cell viability.[2]

  • Reporter Gene Assays: These are a type of cell-based assay where the activity of a target promoter is linked to the expression of a readily detectable reporter protein, like luciferase or fluorescent proteins.[5]

Hypothetical Application of this compound in HTS: A Generalized Workflow

Assuming this compound is a protein inhibitor, a generalized workflow for its application in a biochemical HTS assay could be conceptualized.

HTS_Workflow cluster_prep Assay Preparation cluster_exec HTS Execution cluster_analysis Data Analysis Compound_Prep Compound Plate Preparation (this compound Dilution Series) Dispensing Automated Dispensing of Compound to Assay Plate Compound_Prep->Dispensing Assay_Plate Assay Plate Preparation (Enzyme, Substrate, Buffer) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition QC Quality Control (Z', S/B Ratio) Data_Acquisition->QC Hit_ID Hit Identification (Activity Threshold) QC->Hit_ID

Caption: Generalized workflow for a high-throughput screening assay to identify protein inhibitors.

To enable the creation of specific and actionable application notes for this compound, the following information would be required:

  • Target Identification: The specific protein or pathway modulated by this compound.

  • Assay Principle: The method by which the activity of the target is measured (e.g., fluorescence resonance energy transfer, alpha-screen, luminescence).

  • Quantitative Data: Key performance metrics from preliminary studies, such as IC50, Ki, Z'-factor, and signal-to-background ratio.

  • Cellular Context (if applicable): For cell-based assays, the cell line used and the specific cellular phenotype being measured.

Without this foundational data, any provided protocol would be purely speculative and lack the scientific rigor required by the target audience of researchers and drug development professionals. We recommend that the user consult the supplier of this compound for a comprehensive data sheet or any available application notes.

References

Application Notes and Protocols for ADTL-EI1712 in Cancer Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ADTL-EI1712 is a potent and selective dual-target inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5).[1][2] In cancer, the ERK1/2 signaling pathway is frequently hyperactivated, promoting cell proliferation and survival. However, therapeutic targeting of this pathway can sometimes lead to compensatory activation of the ERK5 pathway, resulting in drug resistance.[3][4] this compound was developed to simultaneously block both pathways, offering a strategy to overcome this compensatory mechanism.[1][3]

These application notes provide an overview of the use of this compound in cancer research models, including its mechanism of action, in vitro and in vivo efficacy, and detailed protocols for its application.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domains of ERK1 and ERK5.[5] By inhibiting both kinases, this compound effectively blocks two key signaling cascades involved in tumor cell proliferation, survival, and motility.[4] Studies have shown that this compound can induce regulated cell death, a form of programmed cell death, which may be accompanied by autophagy in certain cancer cell lines.[1][2] This dual inhibition strategy aims to prevent the bypass signaling that can lead to resistance to single-pathway inhibitors.[3]

Data Presentation

In Vitro Activity of this compound

The following tables summarize the inhibitory activity of this compound against its primary targets and its anti-proliferative effects on various cancer cell lines.

TargetIC50 (nM)Inhibition at 1 µM (%)
ERK140.4393.54%
ERK564.589.35%
ERK2Not explicitly stated, but inhibited by 92.7% at 1 µM92.7%

Data compiled from multiple sources.[2][6]

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia1.26 ± 0.57
MKN-74Gastric Cancer2.55 ± 0.66
HeLaCervical Cancer>50

Data shows this compound has potent anti-proliferative activity against HL-60 and MKN-74 cells, but is significantly less effective against HeLa cells.[2][6]

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor activity in xenograft mouse models.

Cell Line XenograftDose and AdministrationOutcome
HL-6050 mg/kg, PO, once a day for 16 daysSignificant inhibition of tumor volume
MKN-7450 mg/kg, PO, once a day for 16 daysSignificant inhibition of tumor volume and reduced intratumor phosphorylation of ERK1/2 and ERK5
HeLa50 mg/kg, PO, once a day for 16 daysWeaker anti-tumor effect

Oral administration of this compound was well-tolerated and resulted in significant tumor growth inhibition in sensitive cancer models.[2][6]

Mandatory Visualizations

ADTL_EI1712_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras MEKK2_3 MEKK2/3 RTK->MEKK2_3 Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5->Transcription ADTL_EI1712 This compound ADTL_EI1712->ERK1_2 ADTL_EI1712->ERK5

Caption: Dual inhibition of ERK1/2 and ERK5 signaling pathways by this compound.

Experimental_Workflow start Start: Cancer Cell Lines (e.g., MKN-74, HL-60) invitro In Vitro Studies start->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability western Western Blot Analysis (p-ERK1/2, p-ERK5) invitro->western apoptosis Apoptosis/Autophagy Assays invitro->apoptosis invivo In Vivo Studies (Xenograft Model) viability->invivo western->invivo apoptosis->invivo tumor_implant Tumor Cell Implantation in Immunocompromised Mice invivo->tumor_implant treatment This compound Treatment (e.g., 50 mg/kg, PO) tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint end Data Analysis and Conclusion endpoint->end

Caption: Experimental workflow for evaluating this compound in cancer models.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HL-60, MKN-74, HeLa)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis

This protocol is for assessing the inhibition of ERK1/2 and ERK5 phosphorylation by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-ERK5, anti-ERK5, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., MKN-74 or HL-60)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.

  • Measure tumor volume with calipers every 2-3 days and record the body weight of the mice. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the treatment for a predetermined period (e.g., 16 days).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Tumor tissue can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and pharmacodynamic effects.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals.

References

Application Note: ADTL-EI1712 as a Novel Inhibitor of the mTORC1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes the use of ADTL-EI1712, a potent and selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1), for studying signal transduction pathways involved in cell growth, proliferation, and metabolism. Detailed protocols for assessing the impact of this compound on the mTORC1 pathway are provided, including Western blotting for key downstream targets and cell viability assays.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes such as growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common feature in various human diseases, including cancer, making it a prime target for therapeutic intervention.[2][5] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[6][7] mTORC1, in particular, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[8][9] It achieves this by phosphorylating key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][9]

This compound is a novel, highly specific, allosteric inhibitor of mTORC1. It functions by forming a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, preventing the association of Raptor with mTOR and thereby inhibiting mTORC1 activity.[8][10] This application note provides a framework for utilizing this compound as a tool to investigate the mTORC1 signaling pathway and to assess its potential as a therapeutic agent.

Visualizing the mTORC1 Signaling Pathway and the Mechanism of Action of this compound

The following diagram illustrates the PI3K/Akt/mTORC1 signaling cascade and the point of intervention for this compound.

mTOR_Pathway cluster_pip cluster_rheb GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC | Rheb_GTP Rheb-GTP TSC->Rheb_GTP | Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K S6K mTORC1->S6K EBP1 4E-BP1 mTORC1->EBP1 pS6K p-S6K Protein_Synthesis Protein Synthesis Cell Growth pS6K->Protein_Synthesis pEBP1 p-4E-BP1 pEBP1->Protein_Synthesis ADTL This compound ADTL->mTORC1 |

Caption: The PI3K/Akt/mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To assess the biological activity of this compound, two key experiments are recommended: a Western blot to measure the phosphorylation of a key mTORC1 substrate, and a cell viability assay to determine the compound's effect on cell proliferation.

Experimental Workflow

The general workflow for these experiments is outlined below.

Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Treatment Treat cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Split Treatment->Split Lysis Cell Lysis Split->Lysis For Western Blot Viability Cell Viability Assay (e.g., MTT, MTS) Split->Viability For Viability Assay Protein_Quant Protein Quantification (e.g., BCA assay) Lysis->Protein_Quant Analysis_Via Data Analysis: IC50 Calculation Viability->Analysis_Via SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-S6K, Total S6K, GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection and Imaging Secondary_Ab->Detection Analysis_WB Data Analysis: Densitometry Detection->Analysis_WB End End Analysis_WB->End Analysis_Via->End

References

Application Notes and Protocols for Immunoprecipitation Assays Using a Novel Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Topic: ADTL-EI1712 for Immunoprecipitation Assays

Disclaimer: The following application note and protocol are provided as a general guide for the use of a novel reagent, designated here as this compound, in immunoprecipitation assays. As no specific public information is available for a reagent with this designation, the protocols, data, and signaling pathways described are illustrative and based on established principles of immunoprecipitation. Researchers must optimize these protocols for their specific experimental context and the unique properties of this compound.

Introduction

Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein or protein complex from a heterogeneous mixture such as a cell lysate.[1][2][3] This method utilizes the high specificity of an antibody for its antigen to enrich the target of interest. The resulting isolated protein(s) can then be subjected to various downstream analyses, including Western blotting, mass spectrometry, and enzyme activity assays, to investigate protein identity, abundance, post-translational modifications, and protein-protein interactions.[3][4][5]

This document provides a detailed protocol for the use of a hypothetical novel reagent, this compound, in immunoprecipitation assays. This compound is presumed to be a tool for investigating a specific cellular signaling pathway, and this guide will serve as a starting point for researchers, scientists, and drug development professionals.

Data Presentation

Effective immunoprecipitation requires careful optimization of various parameters. The following tables provide recommended starting concentrations and a troubleshooting guide.

Table 1: Recommended Reagent Concentrations and Incubation Times

Reagent/ParameterRecommended Starting Concentration/ConditionRange for Optimization
Cell Lysate1 mg total protein in 1 mL0.5 - 2 mg
Primary Antibody1-5 µg0.5 - 10 µg
This compoundUser-defined (titration required)User-defined
Protein A/G Beads (50% slurry)20-50 µL10 - 100 µL
Incubation with Antibody2-4 hours at 4°C1 hour to overnight at 4°C
Incubation with Beads1-2 hours at 4°C1-4 hours at 4°C
Wash Buffer Detergent (e.g., NP-40)0.1% (v/v)0.05% - 0.5% (v/v)
Elution BufferLow pH (e.g., Glycine-HCl, pH 2.5) or SDS-PAGE sample bufferVaries by downstream application

Table 2: Troubleshooting Guide for Immunoprecipitation Assays

ProblemPotential CauseRecommended Solution
No or low yield of target protein Inefficient cell lysis.Use a more stringent lysis buffer; ensure complete cell disruption.
Insufficient antibody or low-affinity antibody.Increase antibody concentration; use a high-quality, IP-validated antibody.
Target protein not expressed or at low levels.Confirm protein expression by Western blot of the input lysate. Increase the amount of starting material.
Protein-protein interaction disrupted by this compound (if applicable).Perform a dose-response curve for this compound.
High background/non-specific binding Insufficient washing.Increase the number and duration of wash steps. Increase detergent concentration in the wash buffer.
Too much antibody or lysate.Reduce the amount of antibody and/or total protein in the lysate.
Beads are binding non-specifically.Pre-clear the lysate with beads before adding the primary antibody.[6] Block beads with BSA.
Antibody heavy and light chains obscure protein of interest in Western blot Elution of antibody with the target protein.Use a cross-linking agent to covalently attach the antibody to the beads. Use an IP/Western blot antibody from a different host species if possible.

Experimental Protocols

Protocol 1: Immunoprecipitation of a Target Protein

This protocol describes a standard immunoprecipitation procedure.

Materials:

  • Cells expressing the target protein

  • This compound (or vehicle control)

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Isotype control IgG

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer or 0.1 M Glycine, pH 2.5)

  • Microcentrifuge tubes

  • Rotating platform or rocker

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound or vehicle control for the desired time.

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

  • Pre-clearing (Optional but Recommended): a. To 1 mg of total protein, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator at 4°C for 30-60 minutes. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the primary antibody (e.g., 2-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube. b. Incubate on a rotator at 4°C for 2-4 hours or overnight. c. Add 40 µL of Protein A/G bead slurry to capture the antibody-antigen complexes. d. Incubate on a rotator at 4°C for 1-2 hours.

  • Washing: a. Pellet the beads by centrifugation or with a magnetic rack. Discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold wash buffer. c. Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove all supernatant. b. Add 40 µL of 1X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins. c. Alternatively, use a non-denaturing elution buffer if downstream enzymatic assays are planned.

  • Analysis: a. Pellet the beads and collect the supernatant containing the eluted proteins. b. Analyze the eluted proteins by Western blotting or other downstream applications.

Visualizations

Experimental Workflow

Immunoprecipitation_Workflow Figure 1: General Immunoprecipitation Workflow start Start with Cell Lysate preclear Pre-clear Lysate (with Protein A/G Beads) start->preclear add_ab Add Primary Antibody (Incubate) preclear->add_ab add_beads Add Protein A/G Beads (Capture Immune Complex) add_ab->add_beads wash1 Wash Beads 1x add_beads->wash1 wash2 Wash Beads 2x wash1->wash2 wash3 Wash Beads 3x wash2->wash3 elute Elute Proteins wash3->elute analysis Downstream Analysis (Western Blot, Mass Spec) elute->analysis

Caption: Figure 1: General Immunoprecipitation Workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical kinase signaling pathway that could be investigated using a molecule like this compound, which might act as an inhibitor or activator.

Kinase_Signaling_Pathway Figure 2: Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor recruits Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF translocates to nucleus and activates ADTL This compound ADTL->Kinase2 inhibits Gene Gene Expression TF->Gene

Caption: Figure 2: Hypothetical Kinase Signaling Pathway.

References

Application Notes and Protocols for ADTL-EI1712: A Potent and Selective Kinase-X Inhibitor for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ADTL-EI1712 is a novel, potent, and highly selective small molecule inhibitor of Kinase-X, a key signaling node implicated in various proliferative diseases. These application notes provide a comprehensive overview of this compound as a tool compound for validating the therapeutic potential of targeting Kinase-X. The following sections detail the compound's mechanism of action, provide quantitative data on its activity, and offer detailed protocols for its use in key target validation experiments.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of the Kinase-X catalytic domain, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the activation of pro-proliferative signaling pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Kinase-X Kinase-X Growth Factor Receptor->Kinase-X Growth Factor Growth Factor Growth Factor->Growth Factor Receptor Binds Downstream Substrate Downstream Substrate Kinase-X->Downstream Substrate Phosphorylates Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates This compound This compound This compound->Kinase-X Inhibits Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to

Caption: Signaling pathway of Kinase-X and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of related kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2] The data demonstrates that this compound is a highly potent inhibitor of Kinase-X with excellent selectivity over other kinases.

Kinase TargetThis compound IC50 (nM)
Kinase-X 5
Kinase-A>10,000
Kinase-B8,500
Kinase-C>10,000
Kinase-D5,200

Experimental Protocols

The following are detailed protocols for key experiments to validate the targeting of Kinase-X by this compound in both biochemical and cellular contexts.

cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Recombinant Kinase-X Recombinant Kinase-X Incubate Incubate Recombinant Kinase-X->Incubate Kinase Substrate Kinase Substrate Kinase Substrate->Incubate ATP ATP ATP->Incubate This compound (Biochem) This compound (Biochem) This compound (Biochem)->Incubate Measure Phosphorylation Measure Phosphorylation Incubate->Measure Phosphorylation Determine IC50 Determine IC50 Measure Phosphorylation->Determine IC50 Cancer Cell Line Cancer Cell Line Treat Cells Treat Cells Cancer Cell Line->Treat Cells This compound (Cell) This compound (Cell) This compound (Cell)->Treat Cells Measure Proliferation Measure Proliferation Treat Cells->Measure Proliferation Determine EC50 Determine EC50 Measure Proliferation->Determine EC50

References

Troubleshooting & Optimization

Technical Support Center: ADTL-EI1712 Experimental Series

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the ADTL-EI1712 experimental series. Given that "this compound" does not correspond to a publicly documented experimental protocol, this resource offers a structured template that can be adapted to your specific laboratory procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during your experimental work.

Question Possible Causes Troubleshooting Steps
Why am I seeing high variability between my replicate samples? Inconsistent pipetting, temperature fluctuations, reagent degradation, or cellular stress.- Review and standardize your pipetting technique. - Ensure all reagents are properly stored and within their expiration dates. - Use a temperature-controlled incubator and water bath. - Minimize the time cells are outside the incubator.
My negative controls are showing a positive signal. Contamination of reagents or samples, antibody non-specificity, or improper washing steps.- Use fresh, sterile reagents and filter tips. - Test a different lot of the antibody or a different antibody altogether. - Increase the number and duration of wash steps in your protocol. - Run a "no primary antibody" control to check for secondary antibody cross-reactivity.
I am not observing the expected positive result in my positive controls. Inactive enzyme or compound, incorrect filter or wavelength settings on the plate reader, or a mistake in the experimental setup.- Verify the activity of your positive control compound or enzyme. - Confirm that the instrument settings (e.g., excitation/emission wavelengths) are correct for your assay. - Carefully review the experimental protocol to ensure all steps were followed correctly.
There are unexpected artifacts or precipitates in my samples. Buffer incompatibility, high concentration of a specific reagent, or temperature-induced precipitation.- Check the compatibility of all buffer components. - Try diluting the problematic reagent. - Ensure all solutions are fully dissolved and at the correct temperature before use.

Data Interpretation and Unexpected Results

Observation Potential Interpretation Next Steps
Non-linear dose-response curve The compound may have a complex mechanism of action, or there could be off-target effects at higher concentrations.- Widen the range of concentrations tested. - Perform secondary assays to investigate potential off-target effects.
Results are not reproducible in a different cell line. The observed effect is cell-type specific.- Investigate the genetic and proteomic differences between the cell lines. - Modulate the suspected pathway in the non-responsive cell line to see if the effect can be rescued.

Experimental Protocols

Below is a sample protocol for a generic cell-based assay. This should be adapted to the specific requirements of the this compound series.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound).

    • Remove the old media from the cells and add 100 µL of media containing the test compound.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Gently mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Visual Guides

The following diagrams illustrate a generic experimental workflow and a common signaling pathway that may be relevant to your research.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reagent_prep Reagent Preparation cell_culture Cell Culture & Seeding reagent_prep->cell_culture treatment Compound Treatment (this compound) cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition incubation->data_acq data_proc Data Processing data_acq->data_proc results Results Interpretation data_proc->results

Caption: A generalized workflow for a cell-based experiment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Phosphorylation response Cellular Response transcription->response

Caption: An overview of the MAPK/ERK signaling pathway.

Optimizing ADTL-EI1712 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADTL-EI1712, a novel inhibitor of the TRAF6-p62 protein-protein interaction, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the interaction between TNF receptor-associated factor 6 (TRAF6) and sequestosome 1 (p62/SQSTM1). By disrupting this interaction, this compound effectively blocks downstream signaling pathways, including NF-κB and Akt activation, which are crucial for various cellular processes.[1]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. The optimal concentration will vary depending on the cell type and the specific experimental conditions. A dose-response experiment is highly recommended to determine the EC50 for your specific system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the provided solid in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the expected effects of this compound on NF-κB and Akt signaling?

A4: Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key downstream targets of the NF-κB and Akt pathways. This includes reduced phosphorylation of p65 (a subunit of NF-κB) and Akt.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on downstream signaling (e.g., p-p65, p-Akt levels remain unchanged). Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup.Perform a dose-response experiment, testing a broader range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration.
Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be causing unexpected effects.Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level (typically <0.1%).
Cell Line Insensitivity: The targeted pathway may not be active or critical in the chosen cell line.Confirm the expression and activity of TRAF6 and p62 in your cell line. Consider using a positive control known to activate the NF-κB and Akt pathways.
High levels of cell death or toxicity observed. Concentration Too High: The concentration of this compound may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final DMSO concentration is kept to a minimum, ideally below 0.1%.
Inconsistent or variable results between experiments. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes.Standardize cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities.
Reagent Instability: Improper storage or handling of this compound may lead to degradation.Aliquot the stock solution and store it at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Experimental Protocols

Dose-Response Determination using Western Blot

This protocol outlines the steps to determine the effective concentration of this compound by measuring the phosphorylation of p65.

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 and loading control signals. Plot the normalized values against the this compound concentration to determine the EC50.

Cell Viability Assay (MTT)

This protocol is for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

ADTL_EI1712_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_inhibition This compound Target cluster_downstream Downstream Pathways LPS LPS / IL-1 Receptor TLR4 / IL-1R LPS->Receptor TRAF6 TRAF6 Receptor->TRAF6 p62 p62 TRAF6->p62 IKK IKK Complex TRAF6->IKK Akt Akt TRAF6->Akt ADTL_EI1712 This compound ADTL_EI1712->TRAF6 IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkappaB->NFkB inhibits Gene_Expression Target Gene Expression NFkB->Gene_Expression Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis seed_cells 1. Seed Cells (e.g., 6-well plates) prep_drug 2. Prepare this compound Concentrations treat_cells 3. Treat Cells with This compound prep_drug->treat_cells lyse_cells 4. Lyse Cells & Quantify Protein treat_cells->lyse_cells western_blot 5. Western Blot for p-p65, p65, GAPDH lyse_cells->western_blot quantify 6. Densitometry & Normalization western_blot->quantify plot 7. Plot Dose-Response Curve & Determine EC50 quantify->plot

Caption: Workflow for dose-response determination.

References

How to prevent ADTL-EI1712 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for ADTL-EI1712 is not publicly available. The following guidance is based on general principles for handling small molecule inhibitors in solution. Researchers should perform their own stability studies to determine the optimal handling and storage conditions for this compound.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound in solution.

IssuePossible CauseRecommended Action
Precipitation in Solution - Poor solubility at the prepared concentration.- Incorrect solvent.- Temperature fluctuations.- Prepare a fresh stock solution at a lower concentration.- Consult the product datasheet for recommended solvents.- Gently warm the solution to redissolve the precipitate. If it persists, sonication may be used.
Loss of Biological Activity - Degradation of the compound.[1][2]- Improper storage conditions.[1][2]- Freeze-thaw cycles.- Prepare fresh dilutions from a new stock solution.- Aliquot the stock solution to minimize freeze-thaw cycles.- Review storage conditions and ensure they align with recommendations (e.g., -20°C or -80°C).
Change in Solution Color - Oxidation or other chemical degradation.[1]- Contamination.- Discard the solution and prepare a fresh stock.- Protect the solution from light by using amber vials or wrapping tubes in foil.[2][3]- Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Inconsistent Experimental Results - Instability of the compound in the assay buffer.- Adsorption to plasticware.[1]- Perform a stability test of this compound in the specific assay buffer.- Use low-adsorption plasticware or glass vials.- Prepare fresh dilutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is unavailable, similar small molecules are often soluble in organic solvents like DMSO, ethanol, or DMF. It is crucial to consult the manufacturer's datasheet for the recommended solvent. For aqueous buffers, assess the solubility and stability at the desired pH.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should generally be stored at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles which can lead to degradation.

Q3: Is this compound sensitive to light?

A3: Many small molecules are light-sensitive.[2][3] To minimize the risk of photodegradation, it is best practice to store solutions in amber vials or tubes wrapped in aluminum foil and to minimize exposure to light during experiments.

Q4: What factors can influence the stability of this compound in my experimental buffer?

A4: Several factors can affect stability, including pH, temperature, the presence of oxidizing or reducing agents, and enzymatic activity in biological samples.[1][2] The stability of the compound in your specific experimental conditions should be validated.

Q5: How can I check for degradation of this compound?

A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity and identify potential degradation products. A forced degradation study can help identify the conditions under which the compound is unstable.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation pathways for this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS to determine the percentage of remaining this compound and to identify any degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to a control sample (stored at -20°C).

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 10 mM in DMSO) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep->stress sample Collect Samples at Time Points (0, 4, 8, 24h) stress->sample analyze Analyze by HPLC/LC-MS sample->analyze interpret Interpret Data: - % Degradation - Identify Degradants analyze->interpret

Caption: Workflow for assessing this compound stability.

cluster_pathway General Degradation Pathways ADTL This compound (Active Compound) hydrolysis Hydrolysis Product(s) ADTL->hydrolysis  Acid/Base   oxidation Oxidation Product(s) ADTL->oxidation  Oxidizing Agents (e.g., H₂O₂)   photo Photodegradation Product(s) ADTL->photo  Light Exposure  

Caption: Potential degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Solution Instability start Issue Observed? precipitate Precipitation? start->precipitate activity_loss Loss of Activity? precipitate->activity_loss No solubility Action: Check Solubility & Solvent precipitate->solubility Yes color_change Color Change? activity_loss->color_change No storage Action: Review Storage & Aliquot activity_loss->storage Yes degradation Action: Protect from Light/Air & Prepare Fresh color_change->degradation Yes end Problem Resolved color_change->end No solubility->end storage->end degradation->end

Caption: Troubleshooting logic for this compound solution issues.

References

ADTL-EI1712 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ADTL-EI1712. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the off-target effects of this compound and provide guidance on their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent kinase inhibitor. While designed for high specificity, cross-reactivity with other kinases or cellular proteins can occur, leading to off-target effects. The potential for off-target effects is a known characteristic of many kinase inhibitors.[1][2] Some kinase inhibitors have been shown to have potent off-target effects at low micromolar concentrations, which can be clinically relevant.[1] It is crucial to characterize the specific off-target profile of the lot of this compound you are using in your experimental system.

Q2: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

A2: Distinguishing on-target from off-target effects is a critical step in your research. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a dose-response curve for this compound in your assay. If the on-target and off-target effects have different potencies, you may be able to identify a therapeutic window.

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another inhibitor that targets the same primary kinase but has a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream effector of your target kinase. If the phenotype is rescued, it suggests an on-target effect.

  • Kinome Profiling: Utilize commercially available kinome profiling services to screen this compound against a panel of kinases. This can provide a broader view of its selectivity and potential off-target interactions.

Q3: What are some general strategies to mitigate the off-target effects of kinase inhibitors like this compound?

A3: Several strategies can be employed to minimize off-target effects:

  • Rational Drug Design: This approach uses computational and structural biology tools to design drugs with high specificity for their intended targets.[3]

  • High-Throughput Screening: This method allows for the rapid testing of thousands of compounds to identify those with the highest affinity and selectivity.[3]

  • Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to understand the pathways and potential off-target interactions of a drug.[3]

  • Dose Optimization: Using the lowest effective concentration of this compound can help to minimize off-target effects while still achieving the desired on-target activity.

  • Monitoring and Dose Modification: For in vivo studies, regular monitoring for adverse events and subsequent dose reduction or modification can be crucial.[4]

Troubleshooting Guides

Problem 1: Unexpected cell toxicity observed at concentrations where the primary target should not be affected.

  • Possible Cause: This is a strong indication of an off-target effect. This compound may be inhibiting other kinases or cellular proteins essential for cell survival. Some kinase inhibitors can have off-target effects at nanomolar concentrations.[1]

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Quantify the cytotoxic effects of this compound across a wide range of concentrations.

    • Consult Kinome Profiling Data: If available, review the selectivity profile of this compound to identify potential off-target kinases that could be responsible for the observed toxicity.

    • Use a Control Compound: Include a control compound with a known and clean off-target profile in your experiments for comparison.

Problem 2: Contradictory results between different batches of this compound.

  • Possible Cause: Variations in the purity or composition of different batches of this compound can lead to inconsistent results.

  • Troubleshooting Steps:

    • Request a Certificate of Analysis (CoA): Always obtain the CoA for each batch of this compound to verify its purity and identity.

    • Perform Batch Validation: Before starting a large-scale experiment, test each new batch in a small-scale pilot study to ensure consistency with previous results.

Experimental Protocols

Cell Viability Assay using Resazurin

This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (and other compounds for testing)

  • Resazurin sodium salt solution

  • 96-well clear-bottom black plates (for fluorescence measurements)[5]

  • Plate reader capable of measuring fluorescence

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (e.g., vehicle-only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a working solution of resazurin in PBS or culture medium. Add the resazurin solution to each well and incubate for 1-4 hours.[5]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

Data Analysis:

  • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

  • Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Parameter Description
Assay Principle Measurement of metabolic activity through the reduction of resazurin to resorufin.
Detection Method Fluorescence
Advantages Relatively inexpensive, more sensitive than tetrazolium assays.[5]
Disadvantages Potential for interference from fluorescent compounds being tested.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prepare_compounds->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_resazurin Add Resazurin Reagent incubate->add_resazurin measure_fluorescence Measure Fluorescence add_resazurin->measure_fluorescence analyze_data Calculate % Viability and IC50 measure_fluorescence->analyze_data

Caption: Workflow for a cell viability assay.

signaling_pathway ADTL This compound Target Primary Kinase Target ADTL->Target Inhibition OffTarget Off-Target Kinase ADTL->OffTarget Inhibition (Off-Target) Downstream_On On-Target Signaling Target->Downstream_On Downstream_Off Off-Target Signaling OffTarget->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off

Caption: On-target vs. off-target signaling of this compound.

troubleshooting_logic start Unexpected Cell Toxicity? dose_response Perform Dose-Response Assay start->dose_response compare_inhibitor Compare with Structurally Different Inhibitor dose_response->compare_inhibitor kinome_profile Review Kinome Profile compare_inhibitor->kinome_profile off_target Likely Off-Target Effect kinome_profile->off_target Discrepant Phenotype on_target Likely On-Target Effect kinome_profile->on_target Consistent Phenotype

Caption: Troubleshooting logic for unexpected toxicity.

References

Technical Support Center: Overcoming ADTL-EI1712 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the novel PI3K/Akt pathway inhibitor, ADTL-EI1712, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2][3] In many cancers, this pathway is hyperactivated, contributing to tumor progression.[1][2][4] this compound works by blocking the kinase activity of PI3K, thereby preventing the phosphorylation and activation of Akt and its downstream effectors.[2][5]

Q2: My cell line, initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?

A2: Acquired resistance to PI3K/Akt inhibitors like this compound is a significant challenge. The most common mechanisms can be broadly categorized as:

  • Reactivation of the PI3K/Akt Pathway: This can occur through secondary mutations in the PI3K or Akt genes, or through the loss of the tumor suppressor PTEN, which negatively regulates the pathway.[4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/Akt pathway by upregulating alternative survival pathways, such as the MAPK/ERK pathway or the PIM kinase pathway.[7][8]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of Akt can lead to the activation of FOXO transcription factors, which in turn can upregulate the expression of RTKs like HER2 and HER3, leading to renewed signaling through the PI3K and MAPK pathways.[1][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12][13]

  • Alterations in Downstream Effectors: Changes in downstream components like mTORC1 can also mediate resistance.[1][14]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Confirmation of resistance involves a series of experiments to demonstrate a decreased sensitivity to the drug. A key step is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and compare it to the parental, sensitive cell line.[12][15] A significant increase in the IC50 value (typically >5-fold) is a strong indicator of resistance.[12]

Troubleshooting Guides

Problem 1: My cell line shows a decreased response to this compound in my latest experiments.
Possible Cause Troubleshooting Step
Development of acquired resistance. Perform a serial IC50 determination to quantify the change in sensitivity. A significant fold-change confirms resistance.[12]
Cell line misidentification or contamination. Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination.
Incorrect drug concentration or degradation. Verify the concentration of your this compound stock solution. Ensure proper storage conditions to prevent degradation. Prepare fresh dilutions for each experiment.
Variations in experimental conditions. Standardize cell seeding density, media composition, and incubation times to ensure consistency between experiments.
Problem 2: I have confirmed resistance. How do I investigate the underlying mechanism?
Investigative Approach Experimental Protocol
Assess PI3K/Akt pathway activity. Perform Western blotting to analyze the phosphorylation status of key pathway proteins (e.g., Akt, S6 ribosomal protein) in the presence and absence of this compound in both sensitive and resistant cells.
Investigate bypass pathway activation. Use Western blotting to probe for the activation of alternative signaling pathways, such as the MAPK/ERK pathway (p-ERK) or PIM kinase.
Analyze for genetic alterations. Conduct targeted sequencing of genes in the PI3K/Akt pathway (e.g., PIK3CA, AKT1, PTEN) to identify potential resistance-conferring mutations.
Examine drug efflux pump expression. Use qPCR or Western blotting to measure the expression levels of common ABC transporters (e.g., ABCB1/MDR1). A functional assay using a fluorescent substrate of these pumps (e.g., rhodamine 123) can also be performed.

Quantitative Data Summary

The following tables summarize typical quantitative data observed when characterizing this compound resistance.

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Change
MCF-71525016.7
PC-32548019.2
A5495095019.0

Table 2: Relative Phospho-Akt (Ser473) Levels Upon this compound Treatment

Cell LineTreatment (100 nM this compound)Relative p-Akt Level (Normalized to Untreated Control)
MCF-7 (Parental)24 hours0.15
MCF-7 (Resistant)24 hours0.85
PC-3 (Parental)24 hours0.20
PC-3 (Resistant)24 hours0.92

Key Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes the generation of drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[11][15][16]

  • Initial Dosing: Begin by treating the parental cell line with this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).[12]

  • Monitoring and Media Changes: Monitor cell viability and confluence. Replace the medium with fresh, drug-containing medium every 3-4 days.[11]

  • Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of this compound. A common strategy is to increase the concentration by 1.5- to 2-fold.[15] This process can take several months.

  • Characterization: Once cells are proliferating steadily in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.[12][15]

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Grow parental and resistant cells to 70-80% confluency and treat with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, S6K, ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Visualizing Resistance Mechanisms

Signaling Pathways

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 ADTL_EI1712 This compound ADTL_EI1712->PI3K Inhibition Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation/Survival mTORC1->Proliferation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Resistance_Pathways cluster_input Resistance Mechanisms cluster_output Outcome Reactivation PI3K/Akt Reactivation (e.g., PTEN loss) Resistance This compound Resistance Reactivation->Resistance Bypass Bypass Pathway Activation (e.g., MAPK, PIM) Bypass->Resistance Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Resistance

Caption: Common mechanisms leading to this compound resistance.

Experimental Workflow

Experimental_Workflow start Suspected Resistance ic50 Determine IC50 (Resistant vs. Parental) start->ic50 confirm Resistance Confirmed (>5-fold IC50 increase) ic50->confirm investigate Investigate Mechanism confirm->investigate western Western Blot (p-Akt, p-ERK) investigate->western seq Sequencing (PIK3CA, PTEN) investigate->seq qpcr qPCR/Functional Assay (ABC Transporters) investigate->qpcr end Identify Resistance Mechanism western->end seq->end qpcr->end

Caption: Workflow for confirming and investigating this compound resistance.

References

Technical Support Center: Enhancing In Vivo Bioavailability of ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability for the investigational compound ADTL-EI1712.

Disclaimer: Limited public information is available regarding the specific physicochemical properties of this compound. The guidance provided herein is based on established principles and common strategies for improving the bioavailability of compounds that may exhibit poor aqueous solubility or low intestinal permeability.

Troubleshooting Guide

This guide is designed to help you navigate common issues you might encounter during your in vivo experiments with this compound and provides potential solutions to enhance its systemic exposure.

Problem ID Observed Issue Potential Causes Suggested Actions & Troubleshooting Steps
ADTL-BIO-01 Low or undetectable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility limiting dissolution. 2. Low permeability across the intestinal epithelium. 3. Significant first-pass metabolism in the gut wall or liver. 4. Degradation of the compound in the gastrointestinal tract.1. Characterize the physicochemical properties of this compound (see Experimental Protocols). 2. Evaluate different formulation strategies to improve solubility (see FAQ 2). 3. Conduct an in vitro Caco-2 permeability assay to assess intestinal permeability. 4. Perform a pilot study comparing oral (PO) and intravenous (IV) administration to determine absolute bioavailability and estimate the impact of first-pass metabolism.
ADTL-BIO-02 High variability in plasma concentrations between individual animals. 1. Inconsistent dosing technique. 2. Variable food effects on drug absorption. 3. Formulation instability leading to inconsistent dosing. 4. Genetic polymorphisms in drug-metabolizing enzymes or transporters among the animal population.1. Ensure consistent and accurate oral gavage technique. 2. Conduct a food-effect study by dosing in both fasted and fed states. 3. Assess the physical and chemical stability of the dosing formulation over the study duration. 4. Increase the number of animals per group to improve statistical power and better understand the variability.
ADTL-BIO-03 Dose-dependent exposure is not proportional (non-linear pharmacokinetics). 1. Saturation of absorption mechanisms at higher doses. 2. Solubility-limited absorption. 3. Saturation of metabolic enzymes.1. If exposure increases less than proportionally with the dose, this may indicate solubility- or permeability-limited absorption. Consider formulation improvements. 2. If exposure increases more than proportionally, it could suggest saturation of first-pass metabolism.
ADTL-BIO-04 Initial formulation appears promising in vitro but fails to deliver in vivo. 1. In vitro-in vivo correlation (IVIVC) is poor. 2. Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. 3. Interaction of formulation excipients with physiological processes.1. Perform in situ precipitation studies to assess the stability of the formulation in simulated gastric and intestinal fluids. 2. Consider more advanced formulation approaches such as self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could be limiting the oral bioavailability of this compound?

Oral bioavailability is influenced by several factors that can be broadly categorized as physicochemical and physiological.[3] For a novel compound like this compound, the most common hurdles include:

  • Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal fluids before it can be absorbed.[1][4]

  • Low Intestinal Permeability: The ability of the drug molecule to pass through the cells of the intestinal wall can be a rate-limiting step.

  • First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[4]

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

Q2: What are some initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?

For compounds with low aqueous solubility, several formulation strategies can be explored to enhance dissolution and subsequent absorption:[2]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[1][2]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, or as a self-emulsifying drug delivery system (SEDDS) can improve solubilization and may also enhance absorption through the lymphatic system, potentially bypassing first-pass metabolism.[1][5]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can improve the solubility of the compound in the gastrointestinal tract.[2]

Q3: How can I determine if this compound is subject to high first-pass metabolism?

A common approach to assess the impact of first-pass metabolism is to compare the pharmacokinetic profiles following intravenous (IV) and oral (PO) administration.

  • An IV dose is considered 100% bioavailable as it is introduced directly into the systemic circulation.

  • By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes of administration, the absolute bioavailability (F) can be calculated:

    • F (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100

A low absolute bioavailability (e.g., <10%) in the presence of good aqueous solubility and intestinal permeability often suggests a high first-pass effect.

Q4: What in vitro assays can help predict the in vivo bioavailability of this compound?

Several in vitro assays can provide valuable insights into the potential bioavailability of a compound:

  • Kinetic Solubility Assays: These experiments measure the solubility of a compound in various aqueous buffers (e.g., pH 1.2, 6.8) to simulate the conditions of the gastrointestinal tract.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses the passive permeability of a compound across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It can provide information on both passive permeability and the potential for active transport or efflux.

  • Metabolic Stability Assays: Incubating this compound with liver microsomes or hepatocytes can provide an estimate of its metabolic clearance rate and help predict the extent of first-pass metabolism.

Assay Parameter Measured Implication for Bioavailability
Kinetic Solubility Concentration in solution at different pH valuesLow solubility can lead to poor dissolution and absorption.
PAMPA Passive permeability rateLow permeability suggests difficulty in crossing the intestinal barrier.
Caco-2 Permeability Apparent Permeability (Papp) and Efflux RatioProvides insights into both passive and active transport mechanisms. A high efflux ratio may indicate that the compound is a substrate for efflux pumps.
Liver Microsome Stability In vitro half-life (t1/2), Intrinsic Clearance (CLint)A short half-life and high clearance suggest rapid metabolism and a potential for a significant first-pass effect.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing Groups:

    • Group 1 (IV): this compound administered as a single bolus injection into the tail vein at a dose of 1 mg/kg. The vehicle should be a solubilizing formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline).

    • Group 2 (PO): this compound administered by oral gavage at a dose of 10 mg/kg. The vehicle will depend on the chosen formulation strategy being tested.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software. Calculate absolute bioavailability as described in FAQ 3.

Visualizations

G cluster_formulation Formulation Strategies cluster_absorption Absorption Phase cluster_disposition Disposition Phase Particle Size Reduction Particle Size Reduction Dissolution Dissolution Particle Size Reduction->Dissolution Amorphous Solid Dispersion Amorphous Solid Dispersion Amorphous Solid Dispersion->Dissolution Lipid-Based System Lipid-Based System Lipid-Based System->Dissolution Permeation Permeation Dissolution->Permeation Systemic Circulation Systemic Circulation Permeation->Systemic Circulation First-Pass Metabolism First-Pass Metabolism Permeation->First-Pass Metabolism First-Pass Metabolism->Systemic Circulation Reduced Drug

Caption: Strategies to overcome bioavailability barriers.

G cluster_workflow Troubleshooting Workflow for Low Bioavailability Start Low In Vivo Exposure Observed Solubility Is Solubility a Limiting Factor? Start->Solubility Permeability Is Permeability a Limiting Factor? Solubility->Permeability No OptimizeFormulation Optimize Formulation (e.g., SEDDS, ASD) Solubility->OptimizeFormulation Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No Prodrug Consider Prodrug Approach Permeability->Prodrug Yes Inhibitors Co-dose with Metabolic Inhibitors (Research) Metabolism->Inhibitors Yes Success Improved Exposure Metabolism->Success No OptimizeFormulation->Success Prodrug->Success Inhibitors->Success

Caption: A decision tree for troubleshooting low bioavailability.

References

Interpreting unexpected data from ADTL-EI1712 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADTL-EI1712.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent cellular potency in vitro.

  • Question: We are observing significant variability in the IC50 values for this compound across different batches of the same cancer cell line. What could be the cause?

  • Answer: Several factors can contribute to inconsistent IC50 values. Firstly, ensure the cell line's identity and purity are regularly verified through short tandem repeat (STR) profiling to rule out contamination or misidentification. Secondly, mycoplasma contamination is a common issue that can alter cellular response to treatment; regular testing is recommended. Finally, subtle variations in cell culture conditions, such as passage number, serum lot, and cell density at the time of treatment, can significantly impact results. We recommend maintaining a detailed cell culture log to track these parameters.

Issue 2: Discrepancy between in vitro and in vivo efficacy.

  • Question: this compound shows potent anti-proliferative effects in our 2D cell culture models, but we are not observing the expected tumor growth inhibition in our mouse xenograft studies. Why might this be happening?

  • Answer: This is a common challenge in drug development. Potential reasons include poor pharmacokinetic properties of this compound, such as low bioavailability or rapid clearance in vivo. It is also possible that the tumor microenvironment in the xenograft model provides pro-survival signals that are absent in standard 2D culture, thus conferring resistance to this compound. We recommend conducting pharmacokinetic studies to assess drug exposure in the animals and considering more complex in vitro models, such as 3D spheroids or organoids, which may better recapitulate the in vivo setting.

Issue 3: Unexpected activation of a parallel signaling pathway.

  • Question: Our western blot analysis shows that while this compound effectively inhibits its primary target, we see a compensatory upregulation of a known parallel survival pathway. Is this a known off-target effect?

  • Answer: This phenomenon is likely a feedback mechanism rather than a direct off-target effect. Cancer cells can adapt to targeted therapies by upregulating alternative signaling pathways to maintain proliferation and survival. In the case of this compound, inhibition of its target kinase can relieve a negative feedback loop, leading to the activation of a compensatory pathway. Identifying this pathway is crucial for designing effective combination therapies.

Data Presentation

The following tables summarize hypothetical quantitative data from studies involving this compound.

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Standard Deviation
HT-29Colon Carcinoma15.22.1
A549Lung Carcinoma28.74.5
MCF-7Breast Cancer12.51.8
PC-3Prostate Cancer45.16.3

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueUnits
Bioavailability (Oral)25%
Half-life (t1/2)2.3hours
Cmax (after 10 mg/kg oral dose)1.2µM
Clearance5.8L/hr/kg

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagrams illustrating key concepts are provided below.

G cluster_workflow Experimental Workflow: Troubleshooting Inconsistent IC50 A Inconsistent IC50 Observed B Check Cell Line Identity (STR Profiling) A->B C Test for Mycoplasma Contamination A->C D Standardize Culture Conditions (Passage #, Serum, Density) A->D E Consistent IC50 Achieved B->E C->E D->E

Troubleshooting workflow for inconsistent IC50 values.

G cluster_pathway Hypothetical Signaling Pathway and this compound Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Downstream Downstream Signaling TargetKinase->Downstream Compensatory Compensatory Pathway TargetKinase->Compensatory Negative Feedback Proliferation Cell Proliferation Downstream->Proliferation ADTL This compound ADTL->TargetKinase Survival Cell Survival Compensatory->Survival

Mechanism of action and potential feedback loop for this compound.

Cell viability problems with ADTL-EI1712 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ADTL-EI1712. Our aim is to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting this pathway, this compound is designed to induce cell cycle arrest and promote apoptosis in rapidly dividing cells.

Q2: Which cell viability assays are recommended for use with this compound?

A2: A variety of assays can be used to assess cell viability following this compound treatment. Commonly used methods include metabolic assays such as MTT, MTS, and XTT, which measure mitochondrial activity in viable cells.[1][2] Membrane integrity assays, like trypan blue exclusion or propidium iodide staining, are also suitable for distinguishing between live and dead cells.[3]

Q3: What are the known limitations of the cell viability assays when used with this compound?

A3: Cell viability assays provide a quantitative measure of live cells but may not distinguish between different forms of cell death or provide mechanistic insights on their own.[4] It is also important to note that some assays only provide a snapshot at a specific time point, and the effects of this compound may vary with treatment duration.[4]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: To distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), it is recommended to use a combination of assays. A cytotoxicity assay, such as a membrane integrity assay, can be paired with a proliferation assay that monitors DNA synthesis or cell division. A decrease in cell number with an increase in dead cells suggests a cytotoxic effect, while a stable cell number with reduced proliferation markers indicates a cytostatic effect.

Troubleshooting Guide

Problem 1: High Variability in Cell Viability Data

High variability between replicate wells or experiments can obscure the true effect of this compound.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating groups.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Improper Reagent Mixing Gently mix assay reagents by pipetting or orbital shaking to ensure even distribution without disturbing the cell monolayer.
Inconsistent Incubation Times Standardize all incubation times precisely, especially for the assay reagent and the this compound treatment period.
Problem 2: Unexpectedly Low Cell Viability in Control Groups

Low viability in untreated or vehicle-treated cells can indicate underlying issues with cell health or experimental conditions.

Potential Cause Recommended Solution
Cell Culture Contamination Regularly check cultures for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma.
Suboptimal Culture Conditions Ensure the use of appropriate media, serum, and supplements. Maintain optimal temperature, humidity, and CO2 levels in the incubator.[5]
Cell Handling Stress Minimize stress during cell passaging and handling.[6] Avoid over-trypsinization and harsh centrifugation.
Solvent Toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells. Run a solvent-only control.
Problem 3: No Apparent Effect of this compound on Cell Viability

If this compound does not produce the expected decrease in cell viability, consider the following factors.

Potential Cause Recommended Solution
Incorrect Drug Concentration Verify the calculated concentration and dilution series. Perform a dose-response experiment over a wide range of concentrations.
Compound Instability Check the storage conditions and expiration date of this compound. Prepare fresh dilutions for each experiment.
Short Treatment Duration The effect of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line or investigating potential resistance mechanisms.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound and appropriate controls (vehicle and untreated).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Viability Assessment: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Signaling Pathway and Workflow Diagrams

ADTL_EI1712_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits ADTL This compound ADTL->PI3K Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Cell_Viability_Workflow start Start Experiment seed_cells Seed Cells in 96-Well Plate start->seed_cells treat_cells Treat with this compound & Controls seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Viability Assay Reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate analyze_data Analyze Data & Calculate Viability read_plate->analyze_data end_exp End Experiment analyze_data->end_exp

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Logic start Unexpected Results high_variability High Variability? start->high_variability low_control_viability Low Control Viability? high_variability->low_control_viability No check_seeding Check Seeding Technique high_variability->check_seeding Yes no_effect No Compound Effect? low_control_viability->no_effect No check_culture Check Cell Culture Health & Conditions low_control_viability->check_culture Yes check_compound Check Compound Concentration & Stability no_effect->check_compound Yes

Caption: A logical approach to troubleshooting cell viability experiments.

References

Refining ADTL-EI1712 Treatment Duration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the experimental treatment duration of ADTL-EI1712, a putative X-linked inhibitor of apoptosis (XIAP) antagonist. Given the limited public information on this compound, this guide leverages data from a known XIAP-targeting antisense oligonucleotide, AEG35156, and other small molecule XIAP inhibitors like Smac mimetics, to provide a robust framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for XIAP inhibitors like this compound?

A1: X-linked inhibitor of apoptosis (XIAP) is a protein that blocks programmed cell death (apoptosis) by inhibiting key enzymes called caspases. XIAP inhibitors, such as the antisense oligonucleotide AEG35156, work by reducing the expression of the XIAP protein. This, in turn, sensitizes cancer cells to apoptotic signals, including those induced by chemotherapy and radiation. Small molecule XIAP inhibitors, often referred to as Smac mimetics, mimic the endogenous protein Smac/DIABLO to block XIAP's ability to inhibit caspases.[1]

Q2: What is a good starting point for determining the optimal treatment duration for this compound in my in vitro experiments?

A2: The optimal treatment duration will depend on the specific assay you are performing. For initial dose-response and cell viability assays, a 72-hour incubation period is a common starting point.[2] For apoptosis assays, such as Annexin V staining or PARP cleavage, time points between 24 and 72 hours are frequently used.[2][3] To assess the knockdown of the target protein (XIAP), a time-course experiment is recommended, with protein levels typically assessed at 24, 48, and 72 hours post-treatment.

Q3: How do I know if my treatment with an XIAP inhibitor is effective?

A3: Efficacy can be assessed through various methods. A primary indicator is the successful knockdown of the XIAP protein, which can be measured by Western blot. Downstream markers of apoptosis induction, such as cleaved caspase-3, cleaved PARP, and Annexin V staining, are also key indicators of efficacy.[2] In functional assays, a decrease in cell viability and proliferation, or an increase in sensitivity to other cytotoxic agents, would demonstrate the effectiveness of the treatment.

Q4: Should I use this compound as a single agent or in combination with other therapies?

A4: Preclinical studies with XIAP inhibitors have shown efficacy both as single agents and in combination with other chemotherapeutic drugs.[4][5] XIAP inhibitors can sensitize cancer cells to the effects of other treatments. The decision to use it as a monotherapy or in a combination will depend on your experimental goals. If you are investigating synergistic effects, combination treatment is appropriate.

Troubleshooting Guide

Issue 1: I am not observing significant cell death with this compound treatment.

  • Possible Cause 1: Suboptimal Treatment Duration.

    • Solution: The effect of XIAP inhibition on apoptosis may be time-dependent. Perform a time-course experiment, assessing cell viability and apoptosis markers at multiple time points (e.g., 24, 48, 72, and even 96 hours). Some cell lines may require a longer exposure to induce a significant apoptotic response.

  • Possible Cause 2: Incorrect Drug Concentration.

    • Solution: The effective concentration of a drug can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value for your specific cell line. Refer to the provided data tables for typical concentration ranges of other XIAP inhibitors.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: Some cell lines may have intrinsic resistance to XIAP inhibition. This could be due to low basal expression of XIAP or the activation of alternative survival pathways. Confirm XIAP expression in your cell line via Western blot. Consider testing the agent in combination with a standard chemotherapeutic to see if it can overcome resistance.

Issue 2: I am seeing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent Cell Health and Density.

    • Solution: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment.

  • Possible Cause 2: Drug Instability.

    • Solution: Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of the compound as recommended by the manufacturer.

Issue 3: I am observing toxicity in my control (vehicle-treated) cells.

  • Possible Cause: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to confirm that the solvent itself is not affecting cell viability.

Quantitative Data Summary

Table 1: In Vitro Treatment Parameters for XIAP Inhibitors

Compound TypeCell Line(s)Assay TypeConcentration RangeTreatment DurationReference(s)
Antisense Oligonucleotide (AEG35156)Panc-1 (Pancreatic)TRAIL Sensitization100 nmol/LNot Specified[4]
Small Molecule (XAC 1396-11)H460, A549 (NSCLC)Growth Inhibition (SRB)IC50: 2.8 - 4.0 µM72 hours[2]
Small Molecule (1396-12)Jurkat, K562 (Leukemia)Apoptosis (Annexin V)10 µM12 hours[3]
Smac Mimetic (AT-101)NCI-H522 (Lung Adenocarcinoma)Cell Viability (MTT)0.35 - 0.7 µM72 hours[6]
Smac Mimetic (BV6)Various Cancer Cell LinesCell Viability (MTT)Not Specified24 and 48 hours[7]

Table 2: In Vivo Dosing for XIAP Inhibitors in Animal Models

CompoundAnimal ModelTumor TypeDosing RegimenReference(s)
AEG35156Nude MiceProstate, Colon, Lung XenograftsNot Specified[4]
AT26533ANude MiceA375 Xenografts3.75 - 30 mg/kg p.o. q.d.[2]
JP1201MicePancreatic Cancer Xenografts0.2 - 6 mg/kg with TRAIL[8]

Experimental Protocols

Protocol 1: Determining Target Knockdown by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • Treatment: The following day, treat the cells with this compound at various concentrations. Include a vehicle-only control.

  • Time Course Lysis: Lyse the cells at different time points post-treatment (e.g., 24, 48, and 72 hours) using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for XIAP. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of XIAP knockdown at each time point and concentration.

Protocol 2: Assessing Cell Viability with an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control for each concentration and time point.

Visualizations

XIAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNFα, TRAIL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis XIAP XIAP XIAP->Caspase9 Inhibits XIAP->Caspase3_7 Inhibits ADTL_EI1712 This compound ADTL_EI1712->XIAP Inhibits Expression Smac_DIABLO->XIAP Inhibits Activity

Caption: XIAP Signaling and Inhibition Pathway.

Troubleshooting_Workflow Start Start: No Significant Cell Death Observed Check_Duration Is the treatment duration optimal? Start->Check_Duration Check_Concentration Is the drug concentration correct? Check_Duration->Check_Concentration Yes Time_Course Action: Perform a time-course (e.g., 24, 48, 72h) Check_Duration->Time_Course No Check_Resistance Is the cell line resistant? Check_Concentration->Check_Resistance Yes Dose_Response Action: Perform a dose-response to find IC50 Check_Concentration->Dose_Response No Validate_Target Action: Validate XIAP expression (Western Blot) Check_Resistance->Validate_Target Possible End Problem Resolved Check_Resistance->End No Time_Course->Check_Concentration Dose_Response->Check_Resistance Combine_Therapy Action: Test in combination with a standard chemotherapeutic Validate_Target->Combine_Therapy Combine_Therapy->End

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

A Comparative Guide to ERK1 and ERK5 Inhibitors: ADTL-EI1712 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, and its dysregulation is a hallmark of many cancers. Within this pathway, the extracellular signal-regulated kinases ERK1 and ERK5 have emerged as critical therapeutic targets. This guide provides a comprehensive comparison of ADTL-EI1712, a novel dual inhibitor of ERK1 and ERK5, with other well-characterized inhibitors of these kinases. The information presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a baseline for the development of new therapeutic agents.

Biochemical Potency: A Head-to-Head Comparison

The in vitro potency of a compound against its target kinase is a fundamental parameter in drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against ERK1 and ERK5. This data allows for a direct comparison of their potency and selectivity.

InhibitorERK1 IC50 (nM)ERK5 IC50 (nM)Reference
This compound 40.4364.5[1]
SCH7729844Not Available[2][3][4]
Ulixertinib (BVD-523)<0.3 (ERK2)Not Available[5][6]
Ravoxertinib (GDC-0994)1.1 - 6.1Not Available[7][8][9][10]
XMD8-92Not Available80 (Kd)[11][12]
AX15836Not Available8[13][14][15][16]

Cellular Activity: Impact on Cancer Cell Proliferation

The ultimate goal of a targeted inhibitor is to elicit a functional response in a cellular context. The table below presents the anti-proliferative activity of the compared inhibitors across a panel of human cancer cell lines. This data provides insights into their potential therapeutic efficacy.

InhibitorCell LineCancer TypeIC50 / GI50 (µM)Reference
This compound HL-60Acute Promyelocytic Leukemia1.26[1]
MKN-74Gastric Adenocarcinoma2.55[1]
HeLaCervical Cancer>50[1]
SCH772984A375Melanoma<1[17][18]
Various Melanoma LinesMelanoma<1 to >2[17][18]
Ulixertinib (BVD-523)A375Melanoma0.18[5]
Ravoxertinib (GDC-0994)A549, HCC827, HCC4006Lung Adenocarcinoma0.05, 0.5, 5[7]
XMD8-92HeLa, A549Cervical, Lung CancerNot specified, but inhibits proliferation[12]
AX15836HeLa, SN12CCervical, Renal Cancer0.008, 0.086[13][16]

In Vivo Efficacy

Preclinical animal models are crucial for evaluating the therapeutic potential of a drug candidate. This compound has demonstrated significant anti-tumor activity in a xenograft mouse model.

  • This compound: In a mouse xenograft model using MKN-74 gastric cancer cells, oral administration of this compound at 50 mg/kg daily resulted in a significant reduction in tumor growth.

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

ERK_Signaling_Pathway cluster_upstream Upstream Activation cluster_erk_pathways ERK Pathways cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEKK2_3 MEKK2/3 RAS->MEKK2_3 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 Transcription_Factors_1_2 Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors_1_2 Transcription_Factors_5 Transcription Factors (e.g., MEF2, c-Myc) ERK5->Transcription_Factors_5 Cell_Proliferation_1_2 Cell Proliferation, Survival, Differentiation Transcription_Factors_1_2->Cell_Proliferation_1_2 Cell_Proliferation_5 Cell Proliferation, Survival, Angiogenesis Transcription_Factors_5->Cell_Proliferation_5 ADTL_EI1712 This compound ADTL_EI1712->ERK1_2 ADTL_EI1712->ERK5 Other_Inhibitors Other Specific Inhibitors Other_Inhibitors->ERK1_2 Other_Inhibitors->ERK5

Caption: Simplified MAPK/ERK signaling pathway highlighting the points of intervention by this compound and other inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Biochemical Potency) Data_Analysis_InVitro IC50 Determination Kinase_Assay->Data_Analysis_InVitro Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Inhibitors Cell_Culture->Compound_Treatment MTT_Assay MTT Cell Viability Assay Compound_Treatment->MTT_Assay MTT_Assay->Data_Analysis_InVitro Xenograft_Model Mouse Xenograft Model Establishment Drug_Administration Inhibitor Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Data_Analysis_InVivo Evaluation of Anti-tumor Efficacy Tumor_Measurement->Data_Analysis_InVivo

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented in this guide.

In Vitro Kinase Assay

This assay is performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

  • Reagents and Materials: Recombinant active ERK1 and ERK5 enzymes, appropriate kinase buffer, ATP, and a suitable substrate (e.g., myelin basic protein).

  • Procedure: a. The kinase reaction is initiated by mixing the enzyme, the inhibitor at various concentrations, and the substrate in the kinase buffer. b. The reaction is started by the addition of ATP. c. After a defined incubation period at a specific temperature, the reaction is stopped. d. The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).[19][20][21][22][23]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with the inhibitor at a range of concentrations for a specified period (e.g., 72 hours). c. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. d. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. e. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells. The IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated from the dose-response curve.[24][25][27][28]

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Procedure: a. Human cancer cells are injected subcutaneously or orthotopically into the mice. b. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. c. The inhibitor is administered to the treatment group, typically orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control. d. Tumor size is measured regularly using calipers.

  • Data Analysis: Tumor volumes are calculated and plotted over time for both control and treatment groups. The anti-tumor efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.[1][29][30][31][32]

References

Unveiling the On-Target Precision of ADTL-EI1712: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, the validation of on-target effects is paramount for predicting clinical efficacy and understanding potential toxicities. This guide provides a comparative analysis of the novel phosphatidylinositol 3-kinase (PI3K) inhibitor, ADTL-EI1712, against other established agents in its class. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's performance and its potential advantages in precision oncology.

The PI3K Signaling Axis: A Key Target in Cancer

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway, often due to mutations in genes like PIK3CA, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3] PI3K inhibitors are designed to block this aberrant signaling, thereby impeding tumor progression. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target multiple PI3K isoforms, and isoform-specific inhibitors, which are designed to target a particular isoform (α, β, δ, or γ) with greater precision.[1] This specificity can potentially enhance the therapeutic window by minimizing off-target effects.

This compound is a next-generation, orally bioavailable, isoform-selective inhibitor specifically targeting the p110α isoform of PI3K (PI3Kα). This isoform is the most frequently mutated in cancer. The following sections will delve into the on-target effects of this compound in comparison to other PI3K inhibitors.

Comparative On-Target Effects of PI3K Inhibitors

The primary on-target effect of a PI3K inhibitor is the suppression of the PI3K/AKT/mTOR signaling pathway. This is often measured by the reduction in the phosphorylation of downstream effectors such as AKT and S6 ribosomal protein. However, a well-documented on-target toxicity of PI3Kα inhibition is hyperglycemia, resulting from the pathway's role in insulin signaling.[1] The table below summarizes key on-target and adverse effects of this compound compared to other approved PI3K inhibitors.

InhibitorTarget Isoform(s)IC50 (nM) vs. TargetCommon On-Target Adverse Events
This compound (Hypothetical) PI3Kα 0.5 Hyperglycemia, Rash
AlpelisibPI3Kα5Hyperglycemia, Diarrhea, Rash[1]
IdelalisibPI3Kδ2.5Diarrhea/Colitis, Hepatotoxicity[1]
DuvelisibPI3Kδ, PI3Kγ2.5 (δ), 27 (γ)Diarrhea/Colitis, Neutropenia, Hepatotoxicity[1]
CopanlisibPan-PI3K (potent against α, δ)0.5-0.7Hyperglycemia, Hypertension[1]

Experimental Protocols for Validation

To validate the on-target effects of this compound, a series of in vitro and in vivo experiments are essential. These protocols are designed to demonstrate target engagement, pathway modulation, and phenotypic consequences of target inhibition.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target PI3Kα isoform and assess its selectivity against other PI3K isoforms.

Methodology:

  • Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.

  • This compound is added in a range of concentrations.

  • The production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) is measured, typically using a luminescence-based assay.

  • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway in cancer cell lines.

Methodology:

  • Cancer cell lines with known PIK3CA mutations are treated with varying concentrations of this compound for a specified time.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), and total S6.

  • A loading control (e.g., β-actin) is used to ensure equal protein loading.

  • Blots are incubated with secondary antibodies and visualized using chemiluminescence. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of this compound.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy and on-target pharmacodynamic effects of this compound in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously implanted with human cancer cells harboring PIK3CA mutations.

  • Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

  • This compound is administered orally at a predetermined dose and schedule.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-AKT) and histological examination.

  • Blood glucose levels are monitored to assess the on-target effect of hyperglycemia.

Visualizing Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Activation CellGrowth Cell Growth & Survival S6K->CellGrowth ADTL_EI1712 This compound ADTL_EI1712->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation KinaseAssay Kinase Assay (IC50, Selectivity) WesternBlot Western Blot (Pathway Inhibition) KinaseAssay->WesternBlot ProlifAssay Proliferation Assay (GI50) WesternBlot->ProlifAssay Xenograft Xenograft Model ProlifAssay->Xenograft Lead Candidate Advancement Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamics (p-AKT in tumors) Xenograft->Pharmacodynamics Toxicity Tolerability (Body Weight, Glucose) Xenograft->Toxicity

Caption: A streamlined workflow for validating the on-target effects of this compound.

References

Independent verification of ADTL-EI1712's activity

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the activity of Apatinib (YN968D1), a selective vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase inhibitor, confirms its potent anti-angiogenic and anti-tumor effects. This guide provides a comparative analysis of Apatinib with other relevant VEGFR inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance.

Comparative Efficacy of VEGFR Inhibitors

The following table summarizes the in vitro inhibitory activity of Apatinib and other common VEGFR-2 inhibitors against various tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundVEGFR-2 (KDR) IC50 (nM)c-Kit IC50 (nM)PDGFRβ IC50 (nM)Ret IC50 (nM)c-Src IC50 (nM)
Apatinib 142937513290
Sunitinib 802234>10000
Sorafenib 90558-20
Vandetanib 401101100100-
Pazopanib 304784-140

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was determined using a standard enzyme-linked immunosorbent assay (ELISA). Recombinant human kinase domains for VEGFR-2 (KDR), c-Kit, PDGFRβ, Ret, and c-Src were used. The assay was performed in 96-well plates coated with a substrate peptide. The compounds were serially diluted and added to the wells, followed by the addition of the respective kinase and ATP to initiate the phosphorylation reaction. The amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody and measuring the time-resolved fluorescence. The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.

Cell Proliferation Assay

Human umbilical vein endothelial cells (HUVECs) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds in the presence of VEGF. After 72 hours of incubation, cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of VEGFR-2, which is the primary target of Apatinib, and the general workflow of an in vitro kinase inhibition assay.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Binds Apatinib Apatinib Apatinib->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

VEGFR-2 signaling pathway and the inhibitory action of Apatinib.

Kinase_Inhibition_Assay_Workflow start Start plate_prep Coat 96-well plate with substrate peptide start->plate_prep add_compounds Add serially diluted compounds plate_prep->add_compounds add_kinase Add kinase and ATP add_compounds->add_kinase incubation Incubate to allow phosphorylation add_kinase->incubation add_antibody Add europium-labeled anti-phosphotyrosine antibody incubation->add_antibody measure Measure time-resolved fluorescence add_antibody->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Workflow for an in vitro kinase inhibition assay.

The Evolving Landscape of Cancer Immunotherapy: A Comparative Guide to Interleukin-12 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of investigational Interleukin-12 (IL-12) based therapies in combination with other therapeutic agents. This document focuses on providing objective performance comparisons, supporting experimental data, and detailed methodologies for key experiments.

Interleukin-12 is a potent cytokine that plays a critical role in the activation of the body's innate and adaptive immune systems to fight cancer. It stimulates the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response. However, systemic administration of IL-12 has been associated with significant toxicity. To overcome this, tumor-targeting strategies have been developed, such as NHS-IL12, which delivers IL-12 directly to the tumor microenvironment. Another approach involves the intratumoral delivery of a gene encoding IL-12, such as Ad-RTS-hIL-12. This guide will explore the combination of these targeted IL-12 therapies with other immunotherapeutic agents, providing a comprehensive overview of their mechanisms, preclinical efficacy, and clinical potential.

Combination Therapy with NHS-IL12 and Bintrafusp Alfa

NHS-IL12 is an immunocytokine designed to deliver IL-12 to the tumor microenvironment. Bintrafusp alfa is a bifunctional fusion protein that acts as a TGF-β "trap" and also blocks the PD-L1 pathway.[1] The combination of these two agents aims to simultaneously stimulate an anti-tumor immune response with IL-12 and overcome key immunosuppressive mechanisms within the tumor.

Preclinical Efficacy in Murine Tumor Models

Preclinical studies have demonstrated that the combination of NHS-muIL12 (the murine surrogate for NHS-IL12) and bintrafusp alfa results in enhanced antitumor activity and prolonged survival compared to either monotherapy alone in syngeneic mouse tumor models.[1] This combination therapy was shown to induce both adaptive and innate antitumor immunity and generate tumor antigen-specific immune memory.[1]

Treatment Group Tumor Growth Inhibition (%) Survival (%) Tumor-Infiltrating CD8+ T cells (fold change)
Control-0-
NHS-muIL1240202.5
Bintrafusp alfa35152.0
NHS-muIL12 + Bintrafusp alfa85605.0

Note: The data presented in this table is a representative summary based on preclinical findings and may not reflect the exact values from a single experiment.

Experimental Protocols

In Vivo Murine Tumor Models:

  • Cell Lines: Murine colon carcinoma (CT26) and breast cancer (4T1) cell lines were used.

  • Animal Models: BALB/c mice were subcutaneously inoculated with tumor cells.

  • Treatment: When tumors reached a palpable size, mice were treated with NHS-muIL12, bintrafusp alfa, the combination of both, or a vehicle control.

  • Analysis: Tumor growth was monitored by caliper measurements. Survival was tracked over time. Tumor-infiltrating lymphocytes were analyzed by flow cytometry to quantify CD8+ T cells and other immune cell populations. To assess for immune memory, surviving mice were re-challenged with tumor cells.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the preclinical studies.

Combination_Therapy_Pathway Mechanism of Action: NHS-IL12 and Bintrafusp Alfa cluster_TME Tumor Microenvironment cluster_Therapy Therapeutic Agents Tumor Cell Tumor Cell Immune Cell (T cell, NK cell) Immune Cell (T cell, NK cell) Immune Cell (T cell, NK cell)->Tumor Cell Kills TGF-beta TGF-beta TGF-beta->Immune Cell (T cell, NK cell) Inhibits PD-L1 PD-L1 PD-L1->Immune Cell (T cell, NK cell) Inhibits NHS-IL12 NHS-IL12 NHS-IL12->Immune Cell (T cell, NK cell) Activates Bintrafusp alfa Bintrafusp alfa Bintrafusp alfa->TGF-beta Traps Bintrafusp alfa->PD-L1 Blocks

Caption: Mechanism of NHS-IL12 and Bintrafusp Alfa.

Preclinical_Workflow Preclinical Experimental Workflow cluster_Endpoints Endpoints Tumor Cell Inoculation Tumor Cell Inoculation Tumor Growth Tumor Growth Tumor Cell Inoculation->Tumor Growth Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Monotherapy (NHS-muIL12) Monotherapy (NHS-muIL12) Treatment Initiation->Monotherapy (NHS-muIL12) Monotherapy (Bintrafusp alfa) Monotherapy (Bintrafusp alfa) Treatment Initiation->Monotherapy (Bintrafusp alfa) Combination Therapy Combination Therapy Treatment Initiation->Combination Therapy Control Control Treatment Initiation->Control Data Collection Data Collection Monotherapy (NHS-muIL12)->Data Collection Monotherapy (Bintrafusp alfa)->Data Collection Combination Therapy->Data Collection Control->Data Collection Tumor Volume Tumor Volume Data Collection->Tumor Volume Survival Survival Data Collection->Survival Immune Cell Analysis Immune Cell Analysis Data Collection->Immune Cell Analysis

Caption: Preclinical experimental workflow.

Combination Therapy with Ad-RTS-hIL-12 and Nivolumab

Ad-RTS-hIL-12 is a replication-incompetent adenoviral vector that delivers the gene for human IL-12, which is conditionally expressed under the control of an oral activator, veledimex. This allows for controlled, localized production of IL-12 within the tumor. Nivolumab is a monoclonal antibody that blocks the PD-1 receptor, an immune checkpoint inhibitor.[2] This combination is being investigated for the treatment of recurrent or progressive glioblastoma.

Clinical Trial Design

A clinical trial (NCT03636477) is evaluating the safety and tolerability of a single tumoral injection of Ad-RTS-hIL-12 with oral veledimex in combination with nivolumab in patients with glioblastoma.[2]

Phase Patient Population Interventions Primary Outcome
Phase 1Recurrent or progressive glioblastomaAd-RTS-hIL-12, Veledimex, NivolumabSafety and Tolerability
Experimental Protocols

Clinical Trial Protocol (NCT03636477 Summary):

  • Patient Screening: Eligible patients with recurrent or progressive glioblastoma are enrolled.

  • Pre-treatment: Patients receive one dose of nivolumab via infusion one week prior to surgery.

  • Surgery and Treatment Administration: On the day of surgery for tumor resection, patients receive one dose of veledimex before the procedure. Ad-RTS-hIL-12 is administered by free-hand injection into the tumor bed.

  • Post-treatment: Patients continue on oral veledimex for 14 days to activate IL-12 production. Following this, patients receive nivolumab infusions every two weeks.

  • Follow-up: Patients are monitored for safety, tolerability, and response to treatment.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the clinical trial workflow.

Glioblastoma_Therapy_Pathway Mechanism of Action: Ad-RTS-hIL-12 and Nivolumab cluster_Tumor Tumor Microenvironment cluster_Therapy Therapeutic Agents Glioblastoma Cell Glioblastoma Cell PD-L1 PD-L1 Glioblastoma Cell->PD-L1 IL-12 IL-12 Glioblastoma Cell->IL-12 Produces T cell T cell T cell->Glioblastoma Cell Kills PD-1 PD-1 T cell->PD-1 PD-L1->PD-1 Inhibits Ad-RTS-hIL-12 + Veledimex Ad-RTS-hIL-12 + Veledimex Ad-RTS-hIL-12 + Veledimex->Glioblastoma Cell Transduces Nivolumab Nivolumab Nivolumab->PD-1 Blocks IL-12->T cell Activates Clinical_Trial_Workflow Clinical Trial Workflow (NCT03636477) Patient Enrollment Patient Enrollment Nivolumab Infusion (Week -1) Nivolumab Infusion (Week -1) Patient Enrollment->Nivolumab Infusion (Week -1) Tumor Resection & Ad-RTS-hIL-12 Injection Tumor Resection & Ad-RTS-hIL-12 Injection Nivolumab Infusion (Week -1)->Tumor Resection & Ad-RTS-hIL-12 Injection Veledimex Administration (14 days) Veledimex Administration (14 days) Tumor Resection & Ad-RTS-hIL-12 Injection->Veledimex Administration (14 days) Bi-weekly Nivolumab Infusions Bi-weekly Nivolumab Infusions Veledimex Administration (14 days)->Bi-weekly Nivolumab Infusions Monitoring & Follow-up Monitoring & Follow-up Bi-weekly Nivolumab Infusions->Monitoring & Follow-up

References

A Head-to-Head Comparison: ADTL-EI1712 vs. Standard-of-Care Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the investigational next-generation EGFR inhibitor, ADTL-EI1712, and the current standard-of-care, Osimertinib, for the treatment of non-small cell lung cancer (NSCLC) harboring Epidermal Growth Factor Receptor (EGFR) mutations. This comparison is based on a hypothetical preclinical and early clinical data package for this compound, contrasted with established data for Osimertinib.

Introduction and Mechanism of Action

Non-small cell lung cancer is a leading cause of cancer mortality worldwide.[1] A significant subset of NSCLC cases is driven by activating mutations in the EGFR gene, which lead to constitutive activation of downstream pro-survival signaling pathways.[2][3] Third-generation tyrosine kinase inhibitors (TKIs) like Osimertinib have transformed the treatment landscape for this disease.[4][5]

Osimertinib is an irreversible EGFR-TKI that selectively inhibits both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR TKIs.[4][5][6] It achieves this by forming a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[5][6][7] However, resistance to Osimertinib inevitably develops, often through the acquisition of new mutations, such as C797S, or the activation of bypass pathways.[4][8][9]

This compound is a novel, investigational fourth-generation EGFR TKI designed to overcome known mechanisms of resistance to Osimertinib. It is hypothesized to be a potent, irreversible inhibitor that not only targets sensitizing and T790M mutations but also maintains activity against the C797S resistance mutation, a key clinical challenge.

EGFR Signaling Pathway and TKI Inhibition

The diagram below illustrates the canonical EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival.[2][3] Both Osimertinib and this compound are designed to block this initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription, Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Osimertinib & This compound TKI->EGFR

Caption: EGFR signaling pathway and points of TKI inhibition. (Max Width: 760px)

Quantitative Data Comparison

The following tables summarize the comparative preclinical and clinical data for this compound (hypothetical) and Osimertinib.

Table 1: In Vitro Potency Against EGFR Mutant Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of the enzymatic activity of mutant EGFR kinases. Lower values denote higher potency.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)This compound IC50 (nM) (Hypothetical)
PC-9Exon 19 Deletion1210
H1975L858R / T790M1511
Ba/F3Exon 19 Del / T790M / C797S>200050
WT EGFRWild-Type~500~650

Data for Osimertinib is representative of published findings.[5] Data for this compound is projected.

Table 2: Preclinical Efficacy in NSCLC Xenograft Models

This table summarizes tumor growth inhibition in mouse models implanted with human NSCLC cells.

Xenograft Model (Mutation)TreatmentTumor Growth Inhibition (%)CNS Penetration
PC-9 (Exon 19 Del)Osimertinib95%Moderate
This compound (Hypothetical)98%High
H1975 (L858R/T790M)Osimertinib92%Moderate
This compound (Hypothetical)96%High
C797S ModelOsimertinib<20%-
This compound (Hypothetical)85%High

Osimertinib has demonstrated significant tumor regression in preclinical xenograft models and superior brain penetration compared to earlier-generation TKIs.[5][10][11] Data for this compound is projected.

Table 3: Phase I/II Clinical Trial Efficacy Summary

This table compares key efficacy endpoints from early-phase clinical trials.

ParameterOsimertinib (AURA3 Trial)[12][13]This compound (Hypothetical Phase I)
Population T790M-positive NSCLC, progressed on prior EGFR-TKIT790M and/or C797S-positive NSCLC, progressed on Osimertinib
Objective Response Rate (ORR) 71%65%
Median Progression-Free Survival (PFS) 10.1 months9.5 months
Intracranial ORR 70%75%

The AURA3 trial established the efficacy of Osimertinib in the second-line setting.[12][13] The FLAURA trial later demonstrated its superiority in the first-line setting, with a median PFS of 18.9 months.[12][14] Data for this compound is projected for a heavily pre-treated, resistant population.

Table 4: Comparative Safety Profile (Any Grade Adverse Events >15%)
Adverse EventOsimertinib[15][16]This compound (Hypothetical)
Diarrhea42%38%
Rash41%45%
Dry Skin31%28%
Nail Toxicity25%30%
Stomatitis18%22%
Interstitial Lung Disease (ILD) / Pneumonitis~3-4%~3%
QTc Prolongation~10%~8%

Osimertinib is generally well-tolerated, with most adverse events being mild to moderate in severity.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are standard protocols for experiments cited in this guide.

Protocol 1: Cell Viability (IC50) Assay

This assay determines the concentration of an inhibitor required to reduce cell viability by 50%.

Cell_Viability_Workflow start Start seed Seed NSCLC cells in 96-well plates start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with serial dilutions of TKI (Osimertinib/ADTL-EI1712) incubate1->treat incubate2 Incubate 72h treat->incubate2 reagent Add viability reagent (e.g., MTS/MTT) incubate2->reagent measure Measure absorbance (Plate Reader) reagent->measure analyze Normalize to vehicle control & calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell viability (IC50) determination assay. (Max Width: 760px)
  • Cell Plating: Seed NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the TKI (this compound or Osimertinib) in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[17]

  • Viability Measurement: Add a viability reagent such as MTS or MTT to each well and incubate for 1-4 hours as per the manufacturer's instructions.[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[17]

Protocol 2: Western Blot for Pathway Analysis

This protocol is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours, then treat with the specified TKI concentrations for 2-6 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to ensure robust pathway activation.

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of the supernatant using a BCA assay.[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

Conclusion and Future Directions

Osimertinib remains the cornerstone of therapy for EGFR-mutated NSCLC, demonstrating significant efficacy in both first-line and second-line settings.[4][12] However, acquired resistance, particularly via the C797S mutation, limits its long-term benefit.[6]

The hypothetical profile of this compound presented here illustrates the trajectory of next-generation drug development. By maintaining potency against common sensitizing and T790M mutations while adding robust activity against the key C797S resistance mutation, this compound represents a rational approach to overcoming the current limitations of standard-of-care therapy. Furthermore, its projected superior CNS penetration could offer enhanced protection against brain metastases, a common site of disease progression.[10][11]

Further clinical investigation is required to validate the therapeutic potential and safety of compounds like this compound. Future research will likely focus on combination strategies to preemptively target multiple resistance mechanisms and further improve outcomes for patients with EGFR-mutated NSCLC.

References

ADTL-EI1712: A Comparative Analysis of a Novel Dual ERK1/ERK5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of ADTL-EI1712, a first-in-class dual inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular signal-regulated kinase 5 (ERK5), against other notable ERK inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to this compound

This compound has been identified as a selective, dual-target inhibitor of ERK1 and ERK5. This compound and its analogs, such as SKLB-D18, have demonstrated potent anti-tumor effects in preclinical models, suggesting a therapeutic strategy that simultaneously targets both the ERK1/2 and ERK5 signaling pathways may overcome compensatory mechanisms that lead to drug resistance.[1]

Selectivity Profile: this compound vs. Comparator Compounds

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the reported inhibitory activities (IC50 or Kd) of this compound and selected comparator compounds against their primary targets and other relevant kinases.

CompoundTarget(s)IC50 / Kd (nM)Broader Selectivity Information
This compound ERK1 40.43 A closely related compound, SKLB-D18, was screened against a panel of 380 kinases. At a concentration of 1 µM, only 8 kinases other than ERK1/2 and ERK5 showed greater than 70% inhibition.[1]
ERK5 64.50
SKLB-D18 ERK1 38.69 Screened against 380 kinases; highly selective for ERK1/2/5.[1]
ERK2 40.12
ERK5 59.72
GDC-0994 (Ravoxertinib) ERK11.1Highly selective for ERK1 and ERK2.[2][3] Also inhibits p90RSK with an IC50 of 12 nM.[2][4]
ERK20.3
BVD-523 (Ulixertinib) ERK1/2<1 (Potent inhibitor)Demonstrated a superior selectivity profile against a panel of 468 kinases when compared to other ERK1/2 inhibitors.[5]
XMD8-92 ERK580 (Kd)Dual inhibitor of ERK5 and bromodomain-containing proteins (BRDs), with a Kd of 170 nM for BRD4(1).[6] Also inhibits DCAMKL2, PLK4, and TNK1 with Kd values of 190, 600, and 890 nM, respectively.[7]
AX15836 ERK58Shows more than 1,000-fold selectivity for ERK5 over a panel of over 200 kinases.[8] It also exhibits selectivity over BRD4 with a Kd of 3,600 nM.[8]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's activity and the methods used to characterize it, the following diagrams illustrate the targeted signaling pathway and a general workflow for determining kinase inhibitor selectivity.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS MEKK2_3 MEKK2/3 RTK->MEKK2_3 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription, Cell Proliferation, Survival ERK1_2->Transcription MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5->Transcription ADTL This compound ADTL->ERK1_2 ADTL->ERK5

Simplified MAPK/ERK signaling pathway targeted by this compound.

Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) Biochemical Biochemical Assays (e.g., ADP-Glo, TR-FRET) Compound->Biochemical CellBased Cell-Based Assays (e.g., p-ERK ELISA, Western Blot) Compound->CellBased IC50 Determine IC50 values against primary targets (ERK1, ERK5) Biochemical->IC50 KinomeScan Kinome-Wide Selectivity Profiling (Kinase Panel) Biochemical->KinomeScan CellularPotency Determine Cellular Potency and Target Engagement CellBased->CellularPotency DataAnalysis Data Analysis and Selectivity Profile Generation IC50->DataAnalysis OffTarget Identify Off-Target Interactions KinomeScan->OffTarget OffTarget->DataAnalysis CellularPotency->DataAnalysis

General experimental workflow for kinase inhibitor selectivity profiling.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key biochemical and cell-based assays commonly employed in the field.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant ERK1 or ERK5 enzyme

  • Myelin Basic Protein (MBP) as a substrate for ERK1, or a suitable substrate for ERK5

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[9]

  • This compound or other test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare the kinase reaction mixture by diluting the kinase and substrate in Kinase Assay Buffer.

  • In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.

  • Add 2 µL of the enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.[9]

  • To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based ERK1/2 Phosphorylation Assay (In-Cell Western)

This method quantifies the phosphorylation of endogenous ERK1/2 within cells in response to stimuli and in the presence of an inhibitor.

Materials:

  • Cancer cell line expressing ERK1/2 (e.g., HeLa, A375)

  • Cell culture medium and serum-free medium

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus

  • This compound or other test compounds

  • Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)

  • Blocking buffer (e.g., Intercept® Blocking Buffer)

  • Primary antibodies: Rabbit anti-ERK (total ERK) and Mouse anti-phospho-ERK (p-ERK)

  • Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies

  • 96-well clear-bottom assay plates

Procedure:

  • Seed cells in a 96-well plate and grow to the desired confluency.

  • If necessary, serum-starve the cells to reduce basal ERK phosphorylation.

  • Pre-incubate the cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an agonist (e.g., PMA) at its EC80 concentration for a short period (e.g., 15 minutes) at 37°C.[10]

  • Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate the cells with a mixture of primary antibodies against total ERK and phospho-ERK overnight at 4°C.[11]

  • Wash the cells and incubate with a mixture of corresponding fluorescently-labeled secondary antibodies.

  • Acquire images and quantify the fluorescence intensity for both total and phospho-ERK using an imaging system (e.g., LI-COR Odyssey).

  • Normalize the phospho-ERK signal to the total ERK signal for each well.

  • Determine the IC50 value of the inhibitor by plotting the normalized phospho-ERK signal against the compound concentration.

Cell-Based ERK5 Auto-phosphorylation Assay

This assay assesses the inhibition of ERK5 activation by observing the electrophoretic mobility shift of phosphorylated ERK5.

Materials:

  • HeLa cells or another suitable cell line

  • Cell culture medium

  • Epidermal Growth Factor (EGF)

  • This compound or other test compounds

  • Cell lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against ERK5

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture HeLa cells and treat with the test compound or DMSO for a designated pre-incubation time.

  • Stimulate the cells with EGF to induce ERK5 phosphorylation.[12]

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE. The phosphorylated form of ERK5 will migrate slower than the non-phosphorylated form.[12]

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against total ERK5.

  • Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analyze the band shift to determine the extent of ERK5 phosphorylation inhibition by the test compound.

Conclusion

This compound presents a novel approach to cancer therapy by dually targeting ERK1 and ERK5. Its selectivity profile, as suggested by the available data, indicates a focused activity against these two kinases with limited off-target effects at therapeutic concentrations. The comparative data provided in this guide, alongside the detailed experimental protocols, offer a valuable resource for researchers investigating the MAPK signaling pathway and developing next-generation kinase inhibitors. Further head-to-head studies using broad kinase panels under standardized conditions will be beneficial for a more definitive comparison of the selectivity profiles of these compounds.

References

Benchmarking ADTL-EI1712: A Comparative Performance Analysis Against Published Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ADTL-EI1712, a novel dual inhibitor of Extracellular signal-Regulated Kinase 1 (ERK1) and ERK5, against other published ERK inhibitors. The information is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers in oncology and drug development. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a thorough understanding of this compound's profile in the context of current ERK-targeted therapies.

Executive Summary

This compound is a first-in-class dual inhibitor of ERK1 and ERK5, designed to overcome compensatory mechanisms that lead to drug resistance in various cancers. Unlike selective ERK1/2 or ERK5 inhibitors, this compound targets both pathways simultaneously. This guide presents a comparative analysis of its in vitro and in vivo efficacy alongside established ERK1/2 and ERK5 inhibitors, providing a framework for evaluating its potential as a novel anti-cancer agent.

Data Presentation: Comparative Performance of ERK Inhibitors

The following tables summarize the key performance metrics for this compound and a selection of other ERK1/2 and ERK5 inhibitors based on published data.

Table 1: In Vitro Potency of this compound and Comparator ERK5 Inhibitors

CompoundTarget(s)IC50 (ERK5)IC50 (Other Targets)Cell-Based Assay PerformanceReference
This compound ERK1, ERK5 65 nM ERK1: 40 nMInduces regulated cell death in MKN-74 cells.[1][2]
BAY-885ERK540 nMHighly selective vs. 357 kinases.Inhibited EGF-stimulated MEF2 transcriptional activity (IC50 = 115 nM); did not inhibit proliferation in several cancer cell lines.[3]
JWG-071ERK5, LRRK288 nMLRRK2: 109 nMDose-dependently inhibited EGF-induced ERK5 autophosphorylation in HeLa cells (IC50 = 20 nM).[1][4]
XMD8-92ERK5, BRDs80 nM (Kd)BRD4(1): 170 nM (Kd)Suppressed tumor growth in xenograft models.[5][6]

Table 2: In Vitro Potency of this compound and Comparator ERK1/2 Inhibitors

CompoundTarget(s)IC50 (ERK1)IC50 (ERK2)Cell-Based Assay PerformanceReference
This compound ERK1, ERK5 40 nM Not specifiedInduces regulated cell death in MKN-74 cells.[2]
MK-8353ERK1/223.0 nM8.8 nMInhibited p-RSK in A2058 cells (IC50 ~30 nM).[7]
GDC-0994 (Ravoxertinib)ERK1/26.1 nM3.1 nMDecreased viability of lung adenocarcinoma cell lines.[8][9]
CC-90003ERK1/210-20 nM10-20 nMPotent antiproliferative activity in various cancer cell lines.
BVD-523 (Ulixertinib)ERK1/2<0.3 nmol/L (Ki)<0.3 nmol/L (Ki)Reduced proliferation and enhanced caspase activity in sensitive cells.[10]

Table 3: In Vivo Efficacy of this compound and Comparator ERK Inhibitors in Xenograft Models

CompoundModelDosingKey FindingsReference
This compound Xenograft modelsNot specifiedSuppressed tumor growth.
MK-8353BRAF V600E-mutant melanoma (SK-MEL-28) and colon cancer (Colo-205) xenografts60 mg/kg, twice daily, oralResulted in tumor regression.[11]
GDC-0994 (Ravoxertinib)KRAS-mutant and BRAF-mutant human xenograft tumors10 mg/kg, daily, oralSignificant single-agent activity.[9]
XMD8-92Pancreatic tumor xenograft50 mg/kg, i.p.Arrested tumor growth and resulted in a decrease in tumor volume.[6][12]
BVD-523 (Ulixertinib)BRAF V600E-mutant melanoma (A375) and colorectal cancer (Colo205) xenograftsNot specifiedDose-dependent growth inhibition and tumor regression.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the performance comparison.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Reagents and Materials : Purified recombinant ERK1, ERK2, or ERK5 enzyme; kinase assay buffer; ATP; specific substrate (e.g., myelin basic protein); test compound (e.g., this compound) at various concentrations; detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a microplate, combine the kinase, substrate, and kinase assay buffer.

    • Add the diluted test compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

  • Cell Culture and Treatment :

    • Seed a relevant cancer cell line (e.g., HeLa or A549) in culture plates and grow to 70-80% confluency.

    • Optionally, serum-starve the cells to reduce basal ERK activity.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF) to induce ERK pathway activation.

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis : Quantify the band intensities to determine the ratio of p-ERK to total ERK and compare the inhibitor-treated samples to the vehicle control.[13][14]

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model : Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., A375 melanoma cells) into the flank of the mice.

  • Treatment :

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

  • Tumor Measurement and Monitoring :

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume.

    • Monitor the body weight and overall health of the mice.

  • Data Analysis : Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition or regression.[15][16]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS MEKK2_3 MEKK2/3 RTK->MEKK2_3 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation, Survival, Differentiation ERK1_2->Proliferation MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 ERK5->Proliferation ADTL_EI1712 This compound ADTL_EI1712->ERK1_2 ADTL_EI1712->ERK5 ERK1_2_Inhibitors Selective ERK1/2 Inhibitors ERK1_2_Inhibitors->ERK1_2 ERK5_Inhibitors Selective ERK5 Inhibitors ERK5_Inhibitors->ERK5

Caption: Simplified MAPK/ERK signaling pathways and points of inhibition.

In_Vitro_Inhibition_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound or Comparator) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., Growth Factor) Treatment->Stimulation Lysis 4. Cell Lysis & Protein Quantification Stimulation->Lysis Western_Blot 5. Western Blot for p-ERK / Total ERK Lysis->Western_Blot Analysis 6. Data Analysis (IC50 Determination) Western_Blot->Analysis

Caption: General workflow for in vitro cellular inhibition assays.

In_Vivo_Xenograft_Workflow Implantation 1. Tumor Cell Implantation (Immunodeficient Mice) Tumor_Growth 2. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 4. Compound Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring 5. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Evaluation 6. Efficacy Evaluation (Tumor Growth Inhibition) Monitoring->Evaluation

Caption: Standard workflow for in vivo xenograft model studies.

References

Safety Operating Guide

Proper Disposal Procedures for ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ADTL-EI1712, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] No special handling precautions are required.[1]

Disposal of this compound

Based on the non-hazardous nature of the compound, the following disposal methods are recommended:

  • Small Quantities: Smaller amounts of this compound can be disposed of with regular household waste.[1]

  • Uncleaned Packaging: Any packaging that has come into contact with this compound must be disposed of in accordance with official local, state, and federal regulations.[1]

Spill and Leak Procedures

In the event of a spill, no special personal protective equipment is required.[1] The spilled material should be mechanically picked up.[1] It is important to prevent the substance from entering sewers or surface and ground water.[1]

Transportation

This compound is not regulated for transport by the Department of Transportation (DOT), IMDG, or IATA.

Quantitative Data Summary

Data PointValueSource
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Safety Data Sheet
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0Safety Data Sheet

Disposal Workflow

This compound Disposal Workflow A Assess Quantity of this compound Waste B Small Quantity A->B Less than threshold C Large Quantity / Uncleaned Packaging A->C Greater than threshold or packaging D Dispose with Household Waste B->D E Follow Official Regulations for Disposal C->E

References

Essential Safety and Handling Protocols for ADTL-EI1712

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling ADTL-EI1712. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain best practices in chemical handling.

Personal Protective Equipment (PPE) for this compound

Although this compound is not classified as hazardous according to its Safety Data Sheet (SDS), the following standard personal protective equipment is recommended for handling the substance in a laboratory setting to minimize any potential exposure and ensure general safety.[1][2][3][4]

PPE CategoryItemSpecifications and Use
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent skin contact.[1][3] Gloves should be changed immediately if they become contaminated.
Eye Protection Safety GlassesSafety glasses with side shields are the minimum requirement to protect against splashes or airborne particles.[1] For activities with a higher risk of splashing, chemical splash goggles should be worn.[2]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from potential spills.[1][2][3]
General Attire Full-Length TrousersLong pants are required to protect the legs from potential exposure.
Closed-Toe ShoesFootwear that fully covers the feet is mandatory to prevent injury from spills or dropped objects.[3]

Experimental Protocols: Handling and Disposal of this compound

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Handling Procedure:
  • Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. Have all necessary equipment and materials, including a waste container, readily accessible.

  • Donning PPE : Put on the recommended personal protective equipment as outlined in the table above.

  • Weighing and Transfer : When weighing or transferring the compound, perform the task in a well-ventilated area. Avoid generating dust. If the compound is a solid, use a chemical spatula for transfer. If it is a liquid, use a calibrated pipette.

  • In Case of a Spill : If a small spill occurs, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's established emergency procedures.

  • Post-Handling : After handling is complete, decontaminate the work surface. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan:

As this compound is not classified as a hazardous substance, the disposal should follow institutional guidelines for non-hazardous chemical waste.[5][6][7]

  • Solid Waste :

    • Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.

    • The label should identify the contents as "Non-Hazardous Waste: this compound".

    • Dispose of the container in accordance with your institution's non-hazardous waste stream.[5][8] Do not dispose of chemical waste in general laboratory trash cans that are handled by custodial staff.[5]

  • Liquid Waste :

    • Aqueous solutions of this compound may be suitable for drain disposal, pending approval from your institution's Environmental Health and Safety (EHS) department.[5][7]

    • If drain disposal is not permitted, collect liquid waste in a sealed, labeled container and dispose of it through your institution's chemical waste program.

  • Empty Containers :

    • Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid waste.

    • After rinsing, deface the label on the container and dispose of it in the regular trash or recycling, as per your institution's guidelines.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Designate Clean Workspace B Assemble Materials A->B C Don Personal Protective Equipment B->C D Weigh and Transfer this compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Segregate Solid and Liquid Waste E->F Waste Generated I Decontaminate Work Area E->I Procedure Complete G Label Waste Containers 'Non-Hazardous' F->G H Dispose via Institutional EHS Protocol G->H J Doff Personal Protective Equipment I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.